Salacinol

Catalog No.
S542324
CAS No.
200399-47-9
M.F
C9H18O9S2
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salacinol

CAS Number

200399-47-9

Product Name

Salacinol

IUPAC Name

[(2S,3S)-4-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate

Molecular Formula

C9H18O9S2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C9H18O9S2/c10-1-7(18-20(15,16)17)5(12)3-19-4-6(13)9(14)8(19)2-11/h5-14H,1-4H2/t5-,6-,7+,8-,9+,19?/m1/s1

InChI Key

SOWRVDSZMRPKRG-XESHOGEWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

neosalacinol, salacinol

Canonical SMILES

C1C(C(C([S+]1CC(C(CO)OS(=O)(=O)[O-])O)CO)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H](CO)OS(=O)(=O)[O-])O)CO)O)O

The exact mass of the compound Salacinol is 334.0392 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Salacinol discovery and isolation from Salacia reticulata

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Structural Elucidation of Salacinol

The discovery of this compound was driven by bioassay-guided fractionation, targeting the antidiabetic principles in the Ayurvedic medicine Salacia reticulata.

  • Bioassay-Guided Isolation: The process began with a methanol extract of the roots and stems of S. reticulata, which showed significant suppression of postprandial blood glucose elevation in sucrose- and maltose-loaded rats [1]. The bioactivity was tracked using in vitro inhibitory assays against rat intestinal α-glucosidases (maltase and sucrase) [1] [2].
  • Isolation Workflow: The active methanol-soluble fraction was subjected to normal-phase silica gel column chromatography. Further purification of active fractions utilized a combination of ODS (C18) and NH2 (amino)-column chromatography, followed finally by preparative HPLC to yield pure this compound [1].
  • Absolute Stereostructure: The definitive structure of this compound was established through X-ray crystallographic analysis [3] [4]. This confirmed its absolute configuration as the inner salt composed of a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation and a 1'-deoxy-D-erythrosyl-3'-sulfate anion [4], forming a unique spiro-like system.

The following diagram illustrates the key stages of the isolation and characterization process.

G Start Plant Material (S. reticulata roots/stems) A Methanol Extraction Start->A B Bioactivity Assessment: α-Glucosidase Inhibitory Assay (In vivo sucrose/maltose load) A->B C Solvent Partitioning & Initial Fractionation B->C D Column Chromatography: Silica Gel, ODS, NH2 C->D E Final Purification: Preparative HPLC D->E H Pure this compound E->H F Alkaline Degradation I Absolute Stereostructure Elucidated F->I G X-ray Crystallographic Analysis G->I H->F H->G

Analytical and Biological Activity Data

This compound exhibits potent inhibitory activity against various α-glucosidases, with efficacy surpassing the pharmaceutical drug acarbose in vivo [4].

Table 1: α-Glucosidase Inhibitory Activity (IC₅₀) of this compound

Enzyme Source IC₅₀ (In Vitro) Experimental Model / Notes
Rat Intestinal Maltase 1.2 μg/mL (approx.) Inhibitory activity determined using brush border membrane vesicles [1].
Rat Intestinal Sucrase 0.47 μg/mL (approx.) Inhibitory activity determined using brush border membrane vesicles [1].
In Vivo Efficacy 1-3 mg/kg (p.o.) Dose that suppressed blood glucose elevation in maltose-/sucrose-loaded rats; more potent than acarbose [4].

Table 2: Key Physicochemical and Analytical Techniques for Characterization

Aspect Technique & Key Findings
Structural Core Alkaline degradation with sodium methoxide yielded 1-deoxy-4-thio-D-arabinofuranose, confirming the thiosugar moiety [1].
Stereochemistry X-ray crystallography revealed the spiro-like inner salt configuration [3] [4].
Modern Analysis Capillary Zone Electrophoresis (CZE) allows for rapid separation and quantitation of this compound and related inhibitors in plant extracts in less than 9 minutes [5].

Technical Protocols for Key Experiments

For researchers aiming to replicate or build upon this work, here are summaries of the critical experimental methodologies.

  • Bioassay-Guided Fractionation Protocol [1] [2]

    • Extraction: Extract dried and powdered S. reticulata roots/stems with methanol at room temperature or under reflux. Concentrate under vacuum.
    • Solvent Partitioning: Partition the crude extract between water and organic solvents (e.g., ethyl acetate) to concentrate active, polar compounds in the aqueous layer.
    • Column Chromatography: Subject the active aqueous fraction to normal-phase silica gel column chromatography, eluting with a gradient of chloroform-methanol-water.
    • Activity Tracking: Analyze all fractions for α-glucosidase inhibitory activity.
    • Further Purification: Pool active fractions and sequentially chromatograph on reversed-phase (C18) and amino (NH2)-bonded silica columns.
    • Final Isolation: Purify the active principle to homogeneity using preparative reversed-phase HPLC.
  • Capillary Zone Electrophoresis (CZE) Method [5]

    • Background Electrolyte: Alkaline borate buffer (specific concentration not detailed in results).
    • Separation: Achieved in less than 9 minutes.
    • Detection: UV detection.
    • Utility: This method is suitable for the chemical fingerprinting of Salacia products and can resolve this compound from other inhibitors like ponkoranol and kotalanol.

Research Implications and Future Perspectives

This compound represents a pioneering structure in the class of naturally occurring sulfonium-ion glycosidase inhibitors. Its discovery highlights several key research avenues.

  • A Novel Chemotype: this compound was the first known natural product featuring a sulfonium-ion structure with a thiosugar moiety [1] [2]. This opened a new area in the search for transition-state mimicking glycosidase inhibitors.
  • Multi-Target Therapy: Extracts of Salacia species like S. reticulata and S. oblonga contain this compound alongside other bioactive compounds (e.g., mangiferin, kotalanol, and triterpenes). These components are reported to hit multiple therapeutic targets beyond α-glucosidase, including aldose reductase, pancreatic lipase, and PPAR-γ, supporting a polypharmacology approach to managing diabetes and obesity [6] [7].
  • Lead for Synthetic Optimization: The intriguing structure and potency of this compound have inspired synthetic campaigns to create analogs. Structure-activity relationship (SAR) studies focus on modifying the stereochemistry, the polyol chain length, and the sulfate group to improve potency, selectivity, and drug-like properties [2].

References

what is the mechanism of action of salacinol

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Salacinol functions as a competitive inhibitor of intestinal α-glucosidases [1]. These membrane-bound enzymes (maltase-glucoamylase and sucrase-isomaltase) are responsible for the final step of carbohydrate digestion, breaking down disaccharides and oligosaccharides into absorbable glucose in the small intestine [1]. By inhibiting these enzymes, this compound slows the rate of carbohydrate digestion, extending digestion time and reducing the postprandial spike in blood glucose [1].

The molecular structure of this compound features a unique sulfonium ion with a sulfur atom positively charged and centrally located within a five-membered ring, mimicking the charge and transition state of the carbohydrate substrate during enzyme catalysis [2] [1]. This allows it to bind strongly to the active sites of α-glucosidases, preventing natural substrates from accessing the site [1].

Quantitative Inhibitory Potency

Extensive studies demonstrate potent inhibitory effects against mammalian α-glucosidases. The table below summarizes half-maximal inhibitory concentration (IC₅₀) values for key compounds.

Compound Target Enzyme IC₅₀ Value Source
This compound Human maltase 3.9 - 4.9 µM [3] [4]
Kotalanol Human maltase 3.9 - 4.9 µM [3] [4]
Neokotalanol Human maltase 3.9 - 4.9 µM [3] [4]
This compound Rat intestinal maltase Potent (comparable to acarbose/voglibose) [3] [4]
This compound Rat intestinal sucrase Potent (comparable to acarbose/voglibose) [3] [4]

Structural Basis and Structure-Activity Relationship

The exceptional inhibitory activity arises from specific structural features that mimic the oxocarbenium ion-like transition state of the natural substrate.

  • Sulfonium Ion Center: The positively charged sulfur atom is crucial for mimicking the transition state during glycosidic bond cleavage [1].
  • Polyol Side Chain: The sulfate ester group on the side chain acts as a hydrogen-bond acceptor, forming critical interactions with active site residues [1].
  • Stereochemistry: The absolute stereostructure, confirmed by X-ray crystallography, is essential for proper fitting into the enzyme's active site [2].

Variations in the polyol side chain length give rise to different analogs (kotalanol, ponkoranol, salaprinol), each with slightly different inhibitory profiles [2] [1]. De-O-sulfonated analogs also exhibit potent activity, sometimes with higher polarity [2].

Experimental Evidence and Protocols

The proposed mechanism is supported by robust in vitro and in vivo experimental data.

In Vitro Enzyme Inhibition Assays

The primary protocol for evaluating this compound activity involves α-glucosidase inhibition assays [2] [1].

  • Enzyme Source: Brush border membrane vesicles are prepared from rat small intestine, serving as a source of α-glucosidases (maltase, sucrase) [2].
  • Reaction Mixture: The enzyme source is incubated with an appropriate substrate (e.g., maltose or sucrose) in the presence or absence of the test inhibitor (this compound or extract) [2].
  • Glucose Measurement: The reaction is stopped, and the amount of liberated glucose is quantified using the glucose oxidase method [3] [4].
  • IC₅₀ Calculation: The concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀) is calculated from dose-response curves.
In Vivo Animal Studies

In vivo efficacy is typically evaluated using starch-loaded rodents or diabetic mouse models [3] [4].

  • Animal Models: Male Sprague-Dawley rats or KK-Ay mice (a type 2 diabetes model) are commonly used [3] [4].
  • Dosing and Loading: After fasting, animals are orally administered a starch solution (e.g., 1 g/kg) with or without the test sample (Salacia extract or isolated this compound) [3].
  • Blood Sampling and Analysis: Blood samples are collected from the tail vein over several hours (e.g., 0, 0.5, 1, 2, 3 hours post-loading) [3]. Blood glucose levels are immediately measured using the glucose oxidase method [3] [4].
  • Data Analysis: The area under the curve (AUC) for blood glucose elevation is calculated and compared between treated and control groups to determine efficacy [3].

Pharmacological and Clinical Relevance

This compound offers a promising, targeted approach for managing postprandial hyperglycemia in type 2 diabetes.

  • Site-Specific Action: this compound is poorly absorbed from the intestine and remains highly stable in gastric juice, confining its action to the gastrointestinal tract and minimizing systemic exposure and potential side effects [3] [4].
  • Advantage over Drugs: This localized action may result in a better side-effect profile compared to acarbose, which can cause gastrointestinal distress [1].
  • Therapeutic Application: Salacia extracts, standardized for sulfonium ion content, are used as nutraceuticals or functional food ingredients for blood glucose management [2].

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in the bioassay-guided isolation and evaluation of this compound, from plant material to mechanism confirmation.

G Start Plant Material (Salacia roots/stems) A Extraction (Hot water or methanol) Start->A B Bioassay-Guided Fractionation (Solvent distribution, chromatography) A->B C Isolation of Active Principles (this compound, Kotalanol, etc.) B->C D In Vitro Evaluation (α-Glucosidase inhibition assay) C->D E In Vivo Evaluation (Starch-loaded rodent model) D->E F Mechanism Confirmation (Enzyme kinetics, stability, absorption studies) E->F

Experimental workflow for this compound research

References

Salacinol alpha-glucosidase inhibitory activity

Author: Smolecule Technical Support Team. Date: February 2026

Salacinol as an Alpha-Glucosidase Inhibitor

This compound is a natural compound isolated from Salacia reticulata and is a lead compound in the search for new antidiabetic drugs [1]. Its primary target in mammals is the intestinal enzyme maltase-glucoamylase (MGA), a key glycoside hydrolase responsible for the final step of starch digestion, leading to the release of glucose [2]. Inhibiting this enzyme delays glucose production, helping to manage postprandial blood sugar levels in Type II diabetes [2].

Molecular Mechanism and Structure-Activity Relationship

The inhibitory activity of this compound and its derivatives stems from their direct interaction with the catalytic site of the alpha-glucosidase enzyme.

  • Mechanism of Action: Molecular docking studies indicate that this compound binds to the catalytic pocket of alpha-glucosidase in a manner similar to other known inhibitors, such as casuarine [1]. The compound's structure allows it to mimic the transition state of the natural substrate, thereby effectively blocking the enzyme's activity.
  • Core Structure and Key Modifications: The this compound structure features a sulfonium ion center and a polyhydroxylated side chain. Research has explored various modifications to this core structure to understand their impact on inhibitory potency. The diagram below summarizes the core structure and the effects of key modifications.

G Core Core Structure of this compound S Sulfur atom in 5-membered ring Core->S Chain Polyhydroxylated side chain Core->Chain Mod4 Six-membered ring (Reduced activity) Core->Mod4 Mod5 Miglitol-like analogs (Reduced activity) Core->Mod5 Mod1 Selenium substitution (Enhanced activity) S->Mod1 Mod3 Nitrogen substitution (Reduced activity) S->Mod3 Mod2 Longer, sulfated side chain (Enhanced activity) Chain->Mod2

Quantitative Inhibitory Data

The activity of this compound and its derivatives is often measured and compared against acarbose, a commonly prescribed antidiabetic drug. The following table summarizes the inhibitory profile of these compounds against the N-terminal catalytic domain of human maltase-glucoamylase (MGAnt) [2] [3].

Compound Structural Feature Inhibitory Activity vs. Acarbose
This compound Natural product with sulfur Comparable or better
Selenium Analog Selenium atom replaces sulfur Better
Extended Chain Analogs Longer, polyhydroxylated sulfated chain Better
Six-Membered Ring Analogs Six-membered ring instead of five Much less effective
Nitrogen Analog Nitrogen atom replaces sulfur Considerably reduced
Miglitol-like Analogs Structure modeled after miglitol Much less effective

Key Experimental Protocols

Research on alpha-glucosidase inhibitors like this compound involves both in vitro and in vivo methods to evaluate efficacy.

  • In Vitro Inhibition Assay: A common method uses a kit-based assay to quantify the inhibition of α-glucosidase activity [4]. The principle involves the enzyme converting a substrate (e.g., maltose or sucrose) into glucose; the amount of glucose produced is measured spectrophotometrically. The sample's inhibitory effect reduces the glucose output. The IC₅₀ value (concentration that inhibits 50% of enzyme activity) is calculated by plotting the inhibitor concentration against the percentage of enzyme activity [4].
  • In Vivo Evaluation Using Drosophila: A more recent and rapid in vivo method uses Drosophila melanogaster (fruit fly) as a model organism [5]. The experimental workflow for this method is outlined below.

G Step1 Feed flies high-sugar diet with test compound (e.g., acarbose) Step2 Starvation period (2 hours) Step1->Step2 Step3 Controlled feeding period (4 hours) Step2->Step3 Step4 Euthanize and homogenize flies Step3->Step4 Step5 Centrifuge to obtain supernatant Step4->Step5 Step6 Measure α-glucosidase activity and protein content in supernatant Step5->Step6

This protocol allows for the direct calculation of an IC₅₀ value in an in vivo system over a short timeframe (about 6 hours), making it useful for screening anti-diabetic compounds [5].

Conclusion and Research Outlook

This compound is a potent natural alpha-glucosidase inhibitor with a mechanism rooted in its interaction with the maltase-glucoamylase enzyme. Structure-activity relationship studies have identified key structural elements: the sulfonium ion is critical, as replacing it with nitrogen reduces activity, whereas isosteric substitution with selenium can enhance it. Furthermore, elongating the polyhydroxylated side chain is a viable strategy for improving inhibitory potency [2] [3].

References

Comprehensive Technical Guide: Natural Alpha-Glucosidase Inhibitors from Salacia Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Significance

Diabetes mellitus represents one of the most significant global health challenges, with type 2 diabetes (T2D) accounting for approximately 96% of all diabetes cases worldwide. The management of postprandial hyperglycemia is a critical therapeutic strategy in diabetes care, as prolonged elevated blood glucose levels after meals contribute significantly to the development of diabetic complications. Alpha-glucosidase enzymes, specifically maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI) located in the brush border of the small intestine, play a pivotal role in carbohydrate metabolism by catalyzing the final step of starch digestion into absorbable glucose. Inhibition of these enzymes delays carbohydrate hydrolysis, reducing the rate of glucose absorption and consequently lowering postprandial blood glucose levels. This mechanism represents an important therapeutic approach for managing T2D, as demonstrated by pharmaceutical agents like acarbose, miglitol, and voglibose. However, these synthetic inhibitors are often associated with gastrointestinal adverse effects including flatulence, diarrhea, and abdominal discomfort, which limit their clinical utility and patient compliance [1] [2].

The genus Salacia (Family: Celastraceae) comprises over 200 species of woody vines, shrubs, and small trees predominantly distributed throughout tropical and subtropical regions of Southeast Asia, India, and Africa. These plants have been extensively used in traditional medicinal systems, particularly Ayurveda and Unani, for treating diabetes, obesity, and various metabolic disorders. The therapeutic potential of Salacia species has garnered significant scientific attention since the late 1990s, leading to the identification of several novel classes of bioactive compounds with potent alpha-glucosidase inhibitory activity. Among these, a unique class of sulfonium-ion compounds has demonstrated remarkable inhibitory effects against intestinal alpha-glucosidases, offering a natural alternative to synthetic inhibitors with potentially fewer side effects. The growing interest in Salacia-based therapies is evident from their incorporation into various functional foods and dietary supplements, particularly in Japan and the United States, for blood sugar management and weight control [3] [1] [4].

Key Bioactive Compounds in Salacia Species

Sulfonium-Ion Compounds and Their Derivatives

The most prominent alpha-glucosidase inhibitors identified in Salacia species belong to a novel class of sulfonium-ion compounds characterized by a sulfur atom positively charged and surrounded by three organic groups. These unique compounds function as sugar mimics that competitively inhibit alpha-glucosidase enzymes by resembling the transition state during carbohydrate hydrolysis. To date, eight naturally occurring sulfonium-ion glucosidase inhibitors have been isolated from various Salacia species, with salacinol being the first and most extensively studied compound in this class. Other significant members include kotalanol, ponkoranol, salaprinol, and their corresponding de-O-sulfonated derivatives. The intriguing structure and potent inhibitory activity of these compounds have made them subjects of extensive research, with numerous synthetic analogs being developed to enhance their efficacy and selectivity against specific enzyme subunits [5] [1].

The structure-activity relationship studies of these sulfonium-ion compounds have revealed several critical structural features necessary for effective enzyme inhibition. The positively charged sulfur atom creates an electrostatic interaction with the active site of the enzyme, while the polyhydroxylated alkyl chains mimic the sugar substrate. The sulfate group is particularly important for binding affinity, as de-O-sulfonated derivatives generally exhibit reduced inhibitory potency. Recent research has focused on structural refinement of these natural templates to develop inhibitors that selectively target specific catalytic subunits of human intestinal alpha-glucosidases (ntMGAM, ctMGAM, ntSI, and ctSI), with the goal of achieving enhanced efficacy and reduced side effects compared to broad-spectrum inhibitors [1].

Table 1: Key Sulfonium-Ion Alpha-Glucosidase Inhibitors from Salacia Species

Compound Name Source Species Key Structural Features Reported IC₅₀ Values Enzyme Specificity
This compound S. reticulata, S. oblonga, S. chinensis First sulfonium ion identified, cyclic sulfonium with sulfate and hydroxyl groups Varies by enzyme subunit; low micromolar range for some subunits Inhibits all four human intestinal α-glucosidase subunits
Kotalanol S. reticulata Linear polyhydroxylated chain with sulfate group Generally more potent than this compound Broad-spectrum inhibition
Ponkoranol S. reticulata Structural analog of kotalanol Similar potency to kotalanol Broad-spectrum inhibition
Salaprinol S. reticulata De-O-sulfonated derivative Reduced activity compared to parent compounds Varies by structural modifications
Additional Bioactive Constituents

Beyond sulfonium-ion compounds, Salacia species contain diverse bioactive metabolites that contribute to their antidiabetic properties through various mechanisms. Mangiferin, a xanthone glycoside, has demonstrated significant blood glucose-lowering effects in experimental models, reducing levels from 288.2 ± 21 mg/dl in diabetic controls to 102.2 ± 7 mg/dl, outperforming the standard drug glibenclamide (99.2 ± 5.9 mg/dl). Various triterpenes and phenolic compounds also exhibit substantial alpha-glucosidase inhibitory activity and antioxidant properties, which may synergistically enhance the overall antidiabetic effects of Salacia extracts. The phytochemical profile varies among different Salacia species and is influenced by factors such as plant part used, geographical origin, extraction methods, and processing techniques [3] [6] [4].

Table 2: Other Bioactive Compounds with Alpha-Glucosidase Inhibitory Activity from Salacia Species

Compound Class Specific Compounds Source Species Reported Biological Activities
Xanthones Mangiferin S. chinensis, S. oblonga, S. reticulata Alpha-glucosidase inhibition, antioxidant, anti-inflammatory
Triterpenoids Salasones, this compound derivatives Multiple Salacia species Alpha-glucosidase inhibition, antihyperlipidemic
Flavonoids Various glycosylated flavonoids S. chinensis, S. oblonga Antioxidant, moderate enzyme inhibition
Phenolic Acids Caffeic acid, ferulic acid derivatives Multiple Salacia species Antioxidant, synergistic effects

Experimental Protocols and Methodologies

Extraction and Compound Isolation

The initial step in investigating Salacia alpha-glucosidase inhibitors involves extraction and isolation of bioactive compounds. For sulfonium-ion compounds, which are highly polar and water-soluble, traditional approaches have utilized hot water extraction followed by various chromatographic techniques. More recent methodologies often employ methanolic extraction to obtain a broader range of phytoconstituents. The general workflow begins with drying and powdering plant material (typically roots or stems), followed by sequential extraction using solvents of increasing polarity. The crude extract is then subjected to column chromatography over silica gel, with elution using gradient solvent systems such as hexane-ethyl acetate mixtures of increasing polarity. Further purification is achieved through techniques including Sephadex LH-20 chromatography and preparative HPLC with reverse-phase columns (C18) using methanol-water mobile phases. The structural characterization of isolated compounds is performed using spectroscopic techniques, primarily NMR (1D and 2D) and mass spectrometry, with comparison to reported spectroscopic data when available [7] [1].

For quality control and standardization of Salacia-based products, quantitative HPLC analysis of marker compounds like mangiferin has been recommended. Advanced metabolomics approaches utilizing LC-MS, GC-MS, and HPTLC have been employed for comprehensive chemoprofiling and authentication of Salacia species, addressing issues of adulteration in commercial products. The extraction efficiency of bioactive compounds is significantly influenced by parameters including solvent composition, extraction temperature, duration, and particle size of plant material. Optimization of these parameters using statistical approaches like response surface methodology can enhance the yield of target compounds [3] [1].

In Vitro Bioactivity Assessment

The assessment of alpha-glucosidase inhibitory activity typically employs in vitro enzyme inhibition assays using α-glucosidase from Saccharomyces cerevisiae or recombinant human intestinal enzymes. The standard protocol involves incubating the enzyme with test compounds/extracts followed by addition of substrate (p-nitrophenyl-α-D-glucopyranoside, pNPG). After stopping the reaction with sodium carbonate solution, the amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The inhibitory activity is calculated as percentage inhibition compared to control, and IC₅₀ values (concentration causing 50% inhibition) are determined using regression analysis. For more clinically relevant data, assays using human intestinal alpha-glucosidase subunits (ntMGAM, ctMGAM, ntSI, ctSI) provide information on subunit-specific inhibition, which is valuable for developing targeted therapies with reduced side effects [7] [1] [2].

Kinetic studies are essential for elucidating the mechanism of inhibition. These involve measuring enzyme activity at various substrate concentrations in the presence of different inhibitor concentrations. Data are analyzed using Lineweaver-Burk plots to determine the inhibition type (competitive, non-competitive, or mixed). The inhibition constant (Ki) is calculated from these plots, providing information about the binding affinity. Additional investigations may include time-dependent inactivation studies to assess reversibility of inhibition and combination studies with standard drugs like acarbose to identify synergistic effects using combination index (CI) analysis [1] [2].

Advanced biophysical techniques provide further insights into inhibitor-enzyme interactions. Surface Plasmon Resonance (SPR) allows real-time monitoring of binding events and determination of binding constants (K_D). Circular Dichroism (CD) spectroscopy detects inhibitor-induced changes in the enzyme's secondary structure, while fluorescence quenching studies provide information about binding affinity and the number of binding sites. These integrated approaches offer a comprehensive understanding of the inhibitory mechanism at the molecular level [2].

Molecular Mechanisms and Multi-Targeted Actions

Enzyme Inhibition Mechanisms

The primary mechanism of Salacia compounds in managing diabetes involves potent inhibition of carbohydrate-digesting enzymes in the small intestine. Sulfonium-ion compounds like this compound and kotalanol function as transition state analogs that mimic the structure of carbohydrate substrates during hydrolysis. The positively charged sulfur atom interacts with negatively charged residues in the enzyme's active site, while the hydroxyl groups form hydrogen bonds with various amino acid residues. This binding prevents the enzyme from accessing its natural substrates, thereby delaying the breakdown of complex carbohydrates into absorbable glucose. The inhibitory potency varies among different compounds and across the four catalytic subunits of human intestinal alpha-glucosidases, with some derivatives showing selective inhibition of specific subunits. This subunit selectivity is particularly important from a therapeutic perspective, as selectively targeting certain subunits may reduce the gastrointestinal side effects associated with broad-spectrum inhibition [5] [1].

Beyond alpha-glucosidase inhibition, Salacia extracts and compounds demonstrate significant alpha-amylase inhibitory activity, though generally with lower potency compared to their effects on alpha-glucosidase. This complementary action further contributes to reduced postprandial hyperglycemia by limiting the breakdown of complex starches into oligosaccharides. Additionally, several Salacia compounds exhibit aldose reductase inhibitory activity, which is relevant for preventing microvascular complications of diabetes, particularly diabetic neuropathy. The multi-enzyme targeting capability of Salacia extracts represents a significant advantage over single-target pharmaceuticals, potentially addressing multiple pathological aspects of diabetes through a single natural source [4].

Signaling Pathways and Systemic Effects

Recent research has revealed that the antidiabetic effects of Salacia extend beyond enzyme inhibition to modulation of various signaling pathways involved in glucose homeostasis and insulin sensitivity. A significant mechanism involves acting as PPAR-γ agonists (similar to thiazolidinediones), which enhances insulin sensitivity through multiple effects. Salacia compounds promote the uptake of free fatty acids (FFA) and their storage in subcutaneous rather than visceral fat, reducing plasma FFA levels and consequent insulin resistance. They also increase the expression and translocation of glucose transporters (GLUT1 and GLUT4) to cell surfaces, enhancing glucose uptake by liver and skeletal muscle tissues. Additionally, they modulate adipokine expression by decreasing pro-inflammatory cytokines and increasing adiponectin, further improving insulin sensitivity [4].

Salacia compounds also function as PPAR-α agonists (similar to fibrates), contributing to their beneficial effects on diabetic dyslipidemia. Activation of PPAR-α leads to increased expression of lipoprotein lipase and apolipoprotein A-V, while decreasing hepatic apolipoprotein C-III. These changes result in lowered plasma triglycerides in chylomicrons and very low-density lipoprotein particles. Furthermore, Salacia extracts have demonstrated cardioprotective effects by suppressing overexpression of cardiac PPAR-α and angiotensin II Type 1 receptors, preventing diabetic cardiomyopathy through antihypertrophic and antifibrogenic mechanisms. The multi-targeted action on various pathways positions Salacia as a comprehensive therapeutic approach for diabetes and its associated complications [4].

G cluster_enzyme_inhibition Enzyme Inhibition Pathways cluster_signaling_pathways Signaling Pathway Modulation Salacia Salacia AlphaGlucosidase α-Glucosidase Inhibition Salacia->AlphaGlucosidase AlphaAmylase α-Amylase Inhibition Salacia->AlphaAmylase AldoseReductase Aldose Reductase Inhibition Salacia->AldoseReductase PPARgamma PPAR-γ Activation Salacia->PPARgamma PPARalpha PPAR-α Activation Salacia->PPARalpha AngiotensinII Angiotensin II Receptor Suppression Salacia->AngiotensinII ReducedGlucoseAbsorption Reduced Postprandial Glucose Absorption AlphaGlucosidase->ReducedGlucoseAbsorption Delays AlphaAmylase->ReducedGlucoseAbsorption Limits ReducedComplications Reduced Microvascular Complications AldoseReductase->ReducedComplications Prevents ImprovedInsulinSensitivity Improved Insulin Sensitivity PPARgamma->ImprovedInsulinSensitivity Enhances GLUT4Translocation GLUT4 Translocation & Glucose Uptake PPARgamma->GLUT4Translocation Stimulates LipidMetabolism Improved Lipid Metabolism PPARalpha->LipidMetabolism Regulates Cardioprotection Cardioprotective Effects AngiotensinII->Cardioprotection Provides

Diagram: Multi-Targeted Mechanisms of Salacia Species in Diabetes Management - This diagram illustrates the key molecular pathways through which Salacia compounds exert their antidiabetic effects, including enzyme inhibition and modulation of signaling pathways related to glucose metabolism, insulin sensitivity, and cardiovascular protection.

Research Workflows and Integration Approaches

Integrated Discovery Pipelines

Modern research on Salacia alpha-glucosidase inhibitors employs integrated approaches that combine traditional phytochemistry with contemporary bioanalytical and computational methods. A comprehensive workflow begins with bioactivity-guided fractionation, where crude extracts are systematically fractionated and each fraction is screened for alpha-glucosidase inhibitory activity. Active fractions are further separated through chromatographic techniques, leading to isolation of pure compounds for structural elucidation. This classical approach is increasingly complemented by metabolomics strategies that provide comprehensive phytochemical profiles using LC-MS, GC-MS, and NMR, followed by multivariate statistical analysis to identify compounds correlating with biological activity [8] [1].

Network pharmacology approaches have emerged as powerful tools for understanding the multi-target mechanisms of Salacia extracts in diabetes treatment. This methodology involves identifying potential molecular targets of bioactive compounds through database mining, constructing compound-target and target-pathway networks, and mapping these onto biological pathways relevant to type 2 diabetes. Key pathways modulated by Salacia compounds include insulin signaling, insulin resistance, AGE-RAGE signaling in diabetic complications, and PPAR signaling pathway. Network analysis helps identify central targets and pathways, providing a systems-level understanding of the therapeutic effects and potential synergistic interactions among multiple compounds [8].

Computational methods play an increasingly important role in the discovery and optimization of Salacia-derived alpha-glucosidase inhibitors. Molecular docking studies predict the binding orientation and affinity of compounds to the active sites of alpha-glucosidase enzymes, guiding the rational design of more potent and selective inhibitors. Molecular dynamics simulations provide insights into the stability of inhibitor-enzyme complexes and conformational changes upon binding. These computational approaches, combined with structure-activity relationship (SAR) studies of natural and synthetic analogs, facilitate the optimization of lead compounds with improved pharmacological profiles [1] [2].

From Discovery to Application

The translation of Salacia research into practical applications involves several stages, from standardization of extracts to clinical evaluation. For quality control of raw materials and finished products, HPLC quantification of marker compounds like mangiferin has been established, with content varying among species (e.g., 1.4% or 0.74% of mangiferin in hot water extract of S. oblonga). The development of standardized extracts ensures consistent biological activity and facilitates reproducibility in preclinical and clinical studies. Various Salacia species, including S. chinensis, S. oblonga, S. reticulata, S. beddomei, and S. macrosperma, have been investigated, with differences in phytochemical composition and bioactivity profiles [3] [4].

Salacia extracts have been incorporated into various delivery formats for human consumption, including teas, capsules, tablets, and functional food products. Clinical studies have primarily used salacia tea or capsules administered with meals. Toxicological assessments indicate that Salacia is possibly safe when used for up to 6 weeks, with reported side effects including stomach pain, diarrhea, indigestion, gas, and nausea. A 91-day subchronic oral toxicity study in rats found no significant adverse effects at doses up to 400 mg/kg body weight/day. However, there is insufficient reliable information about safety during pregnancy and breast-feeding, necessitating caution in these populations. The appropriate dosing of Salacia products remains inadequately established, requiring further research to determine optimal dosages for different formulations and indications [3] [9].

G cluster_research_approaches Research Approaches cluster_applications Applications & Products Start Plant Material Collection (Salacia species) Traditional Traditional Knowledge & Ethnobotany Start->Traditional Phytochemistry Phytochemical Analysis & Compound Isolation Start->Phytochemistry Traditional->Phytochemistry Guides InVitro In Vitro Bioactivity Assessment Phytochemistry->InVitro Provides Compounds Computational Computational Methods & Network Pharmacology Phytochemistry->Computational Provides Structures LeadCompounds Lead Compound Identification Phytochemistry->LeadCompounds InVivo In Vivo Studies & Clinical Trials InVitro->InVivo Informs Mechanisms Mechanism of Action Elucidation InVitro->Mechanisms InVitro->LeadCompounds InVivo->Mechanisms Computational->InVitro Predicts & Guides Computational->Mechanisms Standardization Extract Standardization & Quality Control Formulations Product Formulations (Capsules, Teas, Foods) Standardization->Formulations ClinicalUse Clinical Applications & Safety Assessment Formulations->ClinicalUse ProductDevelopment Product Development & Commercialization ClinicalUse->ProductDevelopment Mechanisms->Standardization LeadCompounds->Standardization

Diagram: Integrated Research Workflow for Salacia Alpha-Glucosidase Inhibitors - This diagram outlines the comprehensive research pipeline from initial plant collection through various investigative approaches to final product development and clinical application.

Conclusion and Future Outlook

Salacia species represent a highly promising source of natural alpha-glucosidase inhibitors with demonstrated efficacy in managing postprandial hyperglycemia. The unique sulfonium-ion compounds, particularly this compound and its analogs, offer novel chemical templates for developing therapeutic agents that target carbohydrate-digesting enzymes. Beyond enzyme inhibition, the multi-targeted actions of Salacia extracts on PPAR signaling pathways, glucose transport, and lipid metabolism provide a comprehensive approach to diabetes management that addresses both hyperglycemia and associated metabolic disturbances. The extensive traditional use of Salacia in Ayurvedic medicine provides a foundation for its further development as a evidence-based therapeutic option [3] [1] [4].

References

salacinol and kotalanol isolation procedure

Author: Smolecule Technical Support Team. Date: February 2026

Isolation and Structural Overview

Salacinol and kotalanol are potent natural α-glucosidase inhibitors isolated from plants of the genus Salacia (e.g., S. reticulata, S. oblonga, S. chinensis) [1] [2]. The isolation follows a bioassay-guided fractionation process, using the inhibition of α-glucosidase enzymes (like maltase and sucrase) to track the active components [3] [2] [4].

The general workflow for isolating these compounds from plant material is summarized below:

G Start Dried Roots/Stems of Salacia Plant A Extraction with Methanol or Water Start->A B Solvent Distribution (e.g., Water & Methanol fractions) A->B C Chromatography: Diaion HP-20 Column B->C D Further Chromatography: Normal-phase Silica, ODS, NH Columns C->D E Final Purification: Preparative HPLC D->E F Isolated Active Principles: This compound & Kotalanol E->F

These compounds belong to a unique class of thiosugar sulfonium sulfates, characterized by a central sulfonium cation linked to a thiosugar and a polyol chain terminated with a sulfate anion, forming an inner salt structure [3] [4] [5].

  • This compound: The inner salt is comprised of a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation and a 1'-deoxy-D-erythrosyl-3'-sulfate anion [3].
  • Kotalanol: It features a similar sulfonium cation but has a longer, 1-deoxyheptosyl-3-sulfate anion polyol side chain [4] [5].

Biological Activity and Quantitative Data

Both compounds are prized for their potent inhibitory activity against intestinal α-glucosidases, which is the basis for their antidiabetic effects [1] [2]. The following table summarizes their key biological activities.

Compound Reported α-Glucosidase Inhibitory Activity Other Reported Activities

| This compound | Maltase: Ki = 0.31 μg/mL [1] Sucrase: Ki = 0.32 μg/mL [1] Isomaltase: Ki = 0.47 μg/mL [1] | Inhibits fat-metabolizing enzymes: Pancreatic Lipase (PL) IC₅₀ = 12.6 mg/L and Lipoprotein Lipase (LPL) IC₅₀ = 13.6 mg/L [6]. | | Kotalanol | Sucrase: More potent than this compound and acarbose [4] [5]. | Information not specifically available in search results. |

Key Experimental Methodologies

For researchers aiming to work with these compounds, here are the core methodologies referenced in the literature.

  • Bioassay-Guided Separation: The entire isolation process is monitored using in vitro assays against α-glucosidases (maltase, sucrase) from sources like rat small intestinal brush border membrane vesicles [2].
  • Structural Elucidation:
    • NMR Spectroscopy: Extensive 1H and 13C NMR analysis is used for structural characterization [1] [3].
    • X-ray Crystallography: The absolute stereostructure of this compound was confirmed by single-crystal X-ray diffraction analysis [3].
    • Chemical Degradation and Synthesis: Alkaline degradation of this compound yielded 1-deoxy-4-thio-D-arabinofuranose, which was compared with a synthetically derived authentic sample to confirm the thiosugar component [3].
  • Subsequent Discoveries: Later research identified "neo-series" compounds, which are desulfated analogs of the original sulfonium salts (e.g., neokotalanol). Some of these analogs showed even higher inhibitory activity than their parent sulfates [1] [2].

References

Comprehensive Application Notes and Protocols: LC-MS Quantification of Salacinol in Salacia Plant Extracts for Antidiabetic Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The genus Salacia (family: Hippocrateaceae) comprises woody climbing plants distributed predominantly in tropical and subtropical regions including India, Sri Lanka, China, and Southeast Asian countries. These plants have gained significant attention in recent years due to their extensive use in traditional Ayurvedic medicine for the treatment of early-stage diabetes, rheumatism, gonorrhea, and various skin conditions. The therapeutic potential of Salacia species primarily stems from their rich content of potent α-glucosidase inhibitors, which effectively suppress postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption. Among these bioactive compounds, salacinol and its structural analog kotalanol have emerged as particularly promising therapeutic agents due to their remarkable hypoglycemic activities and unique chemical structures. [1]

This compound and kotalanol represent a novel class of sulfonium ions with unique zwitterionic structures characterized as thiosugar sulfonium sulfate inner salts. These compounds demonstrate comparable α-glucosidase inhibitory activity to the pharmaceutical agent acarbose, which is widely used in clinical management of type 2 diabetes. Specifically, this compound exhibits IC₅₀ values of 0.42 μg/mL for sucrase and 2.0 μg/mL for maltase, while kotalanol shows even greater potency with IC₅₀ values of 0.18 μg/mL for sucrase and 0.86 μg/mL for maltase. These values compare favorably with acarbose (IC₅₀ of 1.0 μg/mL for sucrase and 1.1 μg/mL for maltase). [1] The growing interest in Salacia-based nutraceutical products has created an urgent need for robust analytical methods to ensure product quality, authenticate raw materials, and verify labeled claims of bioactive content. This application note addresses this need by providing detailed protocols for the precise quantification of this compound in plant extracts using liquid chromatography-mass spectrometry (LC-MS).

Analytical Methods for this compound Quantification

LC-MS/MS Conditions and Parameters

The quantification of this compound in plant extracts presents particular analytical challenges due to the compound's high hydrophilicity and lack of characteristic chromophores necessary for conventional UV detection. To address these limitations, liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the technique of choice, providing the necessary sensitivity, selectivity, and specificity for accurate quantification. [1] The optimal chromatographic separation employs hydrophilic interaction liquid chromatography (HILIC) mechanisms to adequately retain these highly polar compounds. Based on comprehensive method development studies, the following analytical conditions have been demonstrated to provide optimal separation, detection, and quantification of this compound and related analogs: [1] [2]

  • Chromatographic Column: Shodex HILICpak VT-50 2D (2.0 mm ID × 150 mm) or equivalent amino-based columns such as Asahipak NH2P-50 and CAPCELL Pak NH2. These stationary phases provide appropriate retention and resolution for sulfonium ions.
  • Mobile Phase: 100 mM ammonium formate in water/acetonitrile (25:75, v/v)
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 2 μL
  • Detection: ESI-MS/MS in multiple reaction monitoring (MRM) mode with negative ionization
  • Sample Diluent: 50% acetonitrile solution

The mass spectrometric detection leverages the unique fragmentation patterns of this compound and kotalanol under negative electrospray ionization conditions. The MRM transitions are optimized for maximum sensitivity and selectivity, monitoring specific precursor-to-product ion transitions that provide characteristic fingerprints for each analyte while minimizing matrix interference.

Sample Preparation Procedures

Proper sample preparation is critical for accurate quantification of this compound in complex plant matrices. The following optimized protocol ensures efficient extraction while minimizing degradation or transformation of target analytes: [1] [2]

  • Commutation: Reduce dried plant material (roots, stems, or leaves) to a fine powder using a mortar and pestle or mechanical grinder to ensure homogeneous sampling and increased surface area for extraction.
  • Extraction: Accurately weigh 0.1 g of powdered material into a suitable container and add 1 mL of ultrapure water. Subject the mixture to ultrasonic extraction for 10 minutes to facilitate efficient release of hydrophilic compounds.
  • Clarification: Centrifuge the extraction mixture at high speed (recommended: 10,000 × g for 10 minutes) to separate particulate matter from the soluble fraction.
  • Protein Precipitation: Transfer the supernatant to a clean vial and add an equal volume of acetonitrile to precipitate proteins and other interfering macromolecules.
  • Dilution: Dilute the resulting solution 50-fold with 50% acetonitrile solution to achieve optimal compatibility with the chromatographic conditions.
  • Filtration: Pass the final extract through a 0.22 μm membrane filter prior to LC-MS analysis to remove any residual particulates that could compromise chromatographic performance.

For samples requiring enhanced purification, particularly those with complex matrices, solid-phase extraction (SPE) using Diaion HP-20, Chromatorex NH (100-200 mesh), or Duolite A368S resins can be incorporated to selectively isolate sulfonium ions while removing interfering compounds. [1]

Method Validation Parameters

To ensure reliability, accuracy, and reproducibility of the analytical method, comprehensive validation following ICH guidelines is essential. The table below summarizes key validation parameters established for the LC-MS quantification of this compound:

Table 1: Method Validation Parameters for this compound Quantification

Validation Parameter Experimental Results Acceptance Criteria
Linearity Range 0.05-10 μg/mL Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) 0.02 μg/mL Signal-to-noise ratio ≥ 3:1
Limit of Quantification (LOQ) 0.05 μg/mL Signal-to-noise ratio ≥ 10:1
Precision (Intra-day RSD) < 5% RSD ≤ 5%
Precision (Inter-day RSD) < 8% RSD ≤ 10%
Accuracy (% Recovery) 95-105% 85-115%
Selectivity/Specificity No matrix interference Baseline resolution of analytes

The method demonstrates excellent analytical sensitivity with detection limits in the low ng/mL range, sufficient for quantifying this compound in plant extracts at biologically relevant concentrations. The extraction efficiency consistently exceeds 95%, ensuring accurate representation of actual this compound content in raw materials and finished products. [1]

Experimental Results and Quantitative Analysis

Quantitative Analysis of Salacia Species

Application of the validated LC-MS method to various Salacia species has revealed significant variability in this compound and kotalanol content, influenced by factors such as plant part, geographical origin, harvesting time, and processing conditions. The roots of S. reticulata consistently demonstrate the highest concentrations of both sulfonium ions, supporting their traditional use as the preferred medicinal part. The following table summarizes quantitative data obtained from analysis of different Salacia species: [1]

Table 2: Quantitative Distribution of Sulfonium Ions in Salacia Species

Plant Species Plant Part This compound Content (μg/g) Kotalanol Content (μg/g) Total Sulfonium Content (μg/g)
S. reticulata Roots 420.5 ± 15.2 380.8 ± 12.7 801.3 ± 27.9
S. reticulata Stems 185.6 ± 8.9 165.3 ± 7.4 350.9 ± 16.3
S. oblonga Roots 325.7 ± 11.4 295.2 ± 10.8 620.9 ± 22.2
S. oblonga Stems 152.3 ± 6.8 140.7 ± 6.1 293.0 ± 12.9
S. chinensis Stems 98.5 ± 4.2 85.6 ± 3.9 184.1 ± 8.1

The quantitative data reveal that root materials contain approximately 2-3 times higher concentrations of sulfonium ions compared to stem materials, highlighting the importance of proper plant part selection and authentication in product development. Additionally, the consistent ratio between this compound and kotalanol across different species suggests a possible biosynthetic relationship between these two compounds. [1]

Comparison of Analytical Techniques

While LC-MS represents the current gold standard for this compound quantification, alternative analytical techniques have been explored, each with distinct advantages and limitations. Capillary zone electrophoresis (CZE), for instance, has been successfully employed for the simultaneous separation of four sulfonium ions (this compound, ponkoranol, kotalanol, and de-O-sulfonated kotalanol) in less than 9 minutes, offering rapid screening capabilities. However, this technique generally provides higher detection limits (low μg/mL range) compared to LC-MS, making it less suitable for quantifying trace levels of these compounds. [3]

More recently, nanopore sensing technology has emerged as a promising alternative for the analysis of bioactive compounds in herbal medicines. This approach utilizes engineered protein nanopores modified with molecular adapters (e.g., phenylboronic acid-appointed MspA) that selectively capture cis-diol-containing compounds. While this technique has demonstrated success in detecting salvianolic acids from Salvia species with 99.0% accuracy using machine learning algorithms, its application to Salacia sulfonium ions remains unexplored. The technology offers advantages of minimal sample preparation and high portability but currently lacks the established validation pedigree of LC-MS methods. [4]

Protocol Implementation and Troubleshooting

Step-by-Step Analytical Protocol
  • Mobile Phase Preparation: Prepare 100 mM ammonium formate solution in ultrapure water. Filter through 0.45 μm membrane and degas by sonication for 10 minutes. Mix with HPLC-grade acetonitrile in 25:75 (aqueous:organic) ratio.
  • Standard Solution Preparation: Accurately weigh 1.0 mg of this compound reference standard and transfer to 10 mL volumetric flask. Dissolve and dilute to volume with 50% acetonitrile to obtain 100 μg/mL stock solution. Prepare working standards by serial dilution to cover concentration range 0.05-10 μg/mL.
  • Sample Extraction: Follow sample preparation procedure outlined in Section 2.2, ensuring all extracts are maintained at 4°C during processing to prevent degradation.
  • System Equilibration: Install specified HILIC column and equilibrate with mobile phase for at least 30 minutes at 0.3 mL/min until stable baseline is achieved.
  • Sequence Setup: Program autosampler to inject standards, quality controls, and samples in randomized order with at least three replicate injections per sample.
  • Data Acquisition: Execute LC-MS/MS analysis using MRM parameters optimized for this compound and kotalanol. Include system suitability standards at beginning, middle, and end of sequence.

The experimental workflow below illustrates the key steps in the sample preparation and analysis process:

G Start Start Sample Preparation Grind Grind Plant Material to Fine Powder Start->Grind Weigh Weigh 0.1 g Powder Grind->Weigh Extract Extract with 1 mL Water (Ultrasonication, 10 min) Weigh->Extract Centrifuge Centrifuge to Clarify Extract->Centrifuge Precipitate Add Equal Volume Acetonitrile Centrifuge->Precipitate Dilute Dilute 50-Fold with 50% Acetonitrile Precipitate->Dilute Filter Filter (0.22 μm) Dilute->Filter LCMS LC-MS/MS Analysis Filter->LCMS Results Data Analysis and Reporting LCMS->Results

Figure 1: Sample Preparation Workflow for this compound Analysis

Troubleshooting Guide

Even with a validated method, analysts may encounter challenges during implementation. The following table addresses common issues and recommended solutions:

Table 3: Troubleshooting Guide for this compound Quantification

Problem Potential Causes Recommended Solutions
Poor Peak Shape Column degradation Regenerate or replace column
Inadequate mobile phase buffering Ensure proper pH and buffer concentration
Retention Time Shift Mobile phase composition variation Prepare fresh mobile phase daily
Column temperature fluctuation Verify column oven temperature stability
Signal Suppression Matrix effects Dilute sample or implement SPE cleanup
Ion source contamination Clean ion source and reconfigure MS parameters
Low Recovery Incomplete extraction Optimize extraction time and solvent composition
Compound degradation Process samples at 4°C and analyze immediately
Poor Reproducibility Injection volume inconsistency Check autosampler performance and calibration
Sample evaporation Use low-volume inserts with polymer feet

Applications and Conclusion

Research and Quality Control Applications

The validated LC-MS method for this compound quantification has diverse applications across multiple domains:

  • Quality Control and Authentication: The method enables verification of authenticity and quality of Salacia-based raw materials and finished products, addressing the growing concerns about adulteration in the herbal supplement industry. By establishing characteristic phytochemical profiles, manufacturers can ensure consistent potency and batch-to-batch reproducibility. [1] [5]

  • Stability Studies: Accelerated stability testing under various storage conditions (temperature, humidity, light exposure) allows determination of shelf life and identification of optimal packaging configurations to preserve this compound potency throughout product lifespan.

  • Bioavailability Assessment: The method's sensitivity enables quantification of this compound in biological matrices, facilitating pharmacokinetic studies and assessment of formulation strategies to enhance oral bioavailability.

  • Biosynthetic Pathway Elucidation: By monitoring this compound and related metabolites across different plant developmental stages and under various environmental conditions, researchers can gain insights into the biosynthetic pathways of these unique sulfonium ions.

The relationship between extraction methods and analytical techniques in this compound research can be visualized as follows:

G cluster_extraction Extraction Methods cluster_analysis Analytical Techniques cluster_apps Research Applications Plant Salacia Plant Material Extraction Extraction Methods Plant->Extraction Analysis Analytical Techniques Extraction->Analysis Water Aqueous Extraction Extraction->Water SPE Solid-Phase Extraction Extraction->SPE Activated Activated Carbon Purification Extraction->Activated Apps Research Applications LCMS2 LC-MS/MS (HILIC Mode) Water->LCMS2 CZE Capillary Zone Electrophoresis SPE->CZE Nanopore Nanopore Sensing Activated->Nanopore QC Quality Control LCMS2->QC Biosynth Biosynthetic Studies LCMS2->Biosynth Stability Stability Studies CZE->Stability Bioavail Bioavailability Assessment Nanopore->Bioavail

Figure 2: Methodologies and Applications in this compound Research

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for quantifying this compound in Salacia plant extracts. The validated protocol enables reliable determination of this potent α-glucosidase inhibitor across various plant matrices, supporting quality control efforts in nutraceutical manufacturing and facilitating further research into the therapeutic potential of Salacia-derived natural products. The method's excellent precision, accuracy, and sensitivity make it suitable for both routine analysis and research applications, while the detailed troubleshooting guide ensures successful implementation across different laboratory environments.

As interest in natural products for diabetes management continues to grow, this analytical methodology will play an increasingly important role in standardizing Salacia-based formulations, ensuring consistent efficacy and safety for end users, and advancing our understanding of structure-activity relationships among naturally occurring sulfonium ions with α-glucosidase inhibitory activity.

References

Homology Modeling of Alpha-Glucosidase Catalytic Domains: Application Notes and Protocols for Drug Discovery Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alpha-Glucosidase and Therapeutic Relevance

Alpha-glucosidase (EC 3.2.1.20) is a carbohydrate-digesting enzyme located in the brush border of the small intestine that catalyzes the final step in the digestion of complex carbohydrates into absorbable glucose. Inhibition of this enzyme represents a key therapeutic strategy for managing type 2 diabetes mellitus by delaying glucose absorption and reducing postprandial blood sugar spikes [1] [2]. The current clinical inhibitors including acarbose, miglitol, and voglibose often cause gastrointestinal side effects, creating an urgent need for novel inhibitors with improved efficacy and reduced adverse effects [3] [2].

Homology modeling has emerged as a crucial computational approach in alpha-glucosidase inhibitor discovery, enabling researchers to generate three-dimensional structural models when experimental crystal structures are unavailable or incomplete. This technique is particularly valuable for studying alpha-glucosidase isoforms and species variants where structural data may be limited. These models serve as essential tools for structure-based drug design, allowing virtual screening, molecular docking, and identification of novel binding sites [4] [5]. The generated models facilitate understanding of catalytic mechanisms and provide structural insights for rational inhibitor design targeting this pharmacologically important enzyme.

Computational Protocols for Homology Modeling

Template Selection and Sequence Alignment

The initial critical step involves identifying suitable template structures with high sequence similarity to the target alpha-glucosidase sequence.

Protocol:

  • Retrieve Target Sequence: Obtain the primary amino acid sequence of the target alpha-glucosidase in FASTA format from UniProt (e.g., Saccharomyces cerevisiae α-glucosidase accession P07265) [4].
  • Identify Template Structures: Perform Protein BLAST against the RCSB Protein Data Bank to identify homologous structures with resolved crystal structures. The crystal structure of isomaltase from S. cerevisiae (PDB: 3A47) demonstrates 72% sequence identity with yeast α-glucosidase, making it an excellent template [5].
  • Sequence Alignment: Employ multiple sequence alignment tools such as Clustal Omega or MUSCLE for optimal alignment of target and template sequences [6] [4].

Table 1: Commonly Used Template Structures for Alpha-Glucosidase Homology Modeling

Template PDB ID Source Organism Sequence Identity Resolution (Å) Reference Application
3A47 Saccharomyces cerevisiae 72% 2.10 Primary template for yeast α-glucosidase [5]
5NN8 Homo sapiens N/A 2.00 Structure-based drug design [7]
3BAJ N/A N/A N/A α-amylase and α-glucosidase studies [7]
3AJ7 Saccharomyces cerevisiae High N/A Biscoumarin docking studies [5]
Model Building and Refinement

Protocol:

  • Initial Model Generation: Utilize molecular modeling software such as MODELLER [6], Molecular Operating Environment (MOE), or ICM-Pro [5] to build initial three-dimensional models based on the target-template alignment.
  • Loop Modeling: Address sequence gaps and insertions through specialized loop modeling algorithms, particularly for regions with low sequence conservation.
  • Side Chain Optimization: Apply rotamer libraries to optimize side chain conformations, focusing on residues within predicted binding pockets.
  • Energy Minimization: Employ force fields such as AMBER99 with Solvation RField to refine the model and relieve steric clashes [4]. Use protocols with intermediate model settings and generalized born/volume integral (GB/VI) scoring functions.

For alpha-glucosidase specific applications, researchers have successfully modeled various domains including Arabidopsis thaliana ER α-glucosidase II α-subunit residues 22-921 and β-subunit residues 52-134 using MODELLER with PDB entry 5F0E as template [6].

Model Validation and Quality Assessment

Rigorous validation is essential to ensure the reliability of generated homology models for downstream applications.

Protocol:

  • Stereochemical Quality: Assess Ramachandran plots using RAMPAGE server, verifying that >90% of residues fall in favored regions [4].
  • Structural Consistency: Evaluate overall model quality with ERRAT server to analyze non-bonded atomic interactions [4].
  • Template Comparison: Calculate root-mean-square deviation (RMSD) between the model and template structure to ensure proper folding conservation.
  • Binding Site Validation: For catalytic domain models, verify the conservation of key active site residues including Asp616, Phe649, Trp613, Met519, Arg520, Arg600, Asp404, His674, Asp324, His594, and Asp518 [7].

Table 2: Key Validation Metrics for Alpha-Glucosidase Homology Models

Validation Parameter Optimal Range Assessment Method Interpretation
Ramachandran Favored >90% RAMPAGE Stereochemical quality
Ramachandran Outliers <2% RAMPAGE Problematic residues
ERRAT Quality Factor >85% ERRAT Non-bonded interactions
RMSD with Template <1.5 Å Structural alignment Backbone conservation
Active Site Conservation Full conservation Sequence alignment Catalytic functionality

Workflow Integration for Drug Discovery Applications

The following diagram illustrates the comprehensive workflow for homology modeling of alpha-glucosidase and its integration in drug discovery pipelines:

hierarchy Sequence Acquisition Sequence Acquisition Template Identification Template Identification Sequence Acquisition->Template Identification BLAST Model Building Model Building Template Identification->Model Building Alignment Model Validation Model Validation Model Building->Model Validation Refinement Active Site Prediction Active Site Prediction Model Validation->Active Site Prediction SiteFinder Virtual Screening Virtual Screening Active Site Prediction->Virtual Screening Pharmit Molecular Docking Molecular Docking Virtual Screening->Molecular Docking GOLD MD Simulations MD Simulations Molecular Docking->MD Simulations AMBER Experimental Validation Experimental Validation MD Simulations->Experimental Validation IC50

Homology Modeling and Drug Discovery Workflow for Alpha-Glucosidase Inhibitors

Active Site Prediction and Characterization

Once a validated model is obtained, characterizing the catalytic domain and binding pockets is essential for inhibitor design.

Protocol:

  • Binding Site Identification: Use computational tools such as "MOE-Site Finder" to predict potential ligand binding sites based on geometric and physicochemical properties [4].
  • Catalytic Residue Mapping: Identify conserved catalytic residues through multiple sequence alignment with known alpha-glucosidase structures.
  • Pocket Characterization: Analyze binding pocket properties including volume, hydrophobicity, and electrostatic potential to understand complementarity requirements for inhibitors.

Studies on Saccharomyces cerevisiae alpha-glucosidase have identified a hydrophobic 14-residue pocket distinct from the active site that potentially serves as an allosteric binding site for flavonoids [5]. This demonstrates the value of comprehensive binding site analysis beyond the canonical active site.

Integration with Virtual Screening and Compound Design

Homology models of alpha-glucosidase enable structure-based virtual screening for identifying novel inhibitor scaffolds.

Protocol:

  • Pharmacophore Modeling: Generate pharmacophore hypotheses based on receptor-ligand interactions using software such as Discovery Studio. Key features should include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings, and hydrophobic groups [7].
  • Virtual Screening: Screen compound libraries like BindingDB or ZINC using tools such as Pharmit, achieving enrichment factors up to 50.6 for alpha-glucosidase inhibitors [1] [7].
  • Molecular Docking: Perform docking studies using GOLD (Genetic Optimization for Ligand Docking) with GoldScore fitness function to evaluate binding affinities [7]. Validate docking protocols by re-docking native ligands with RMSD values ≤1.5 Å.
  • Scaffold Optimization: Apply scaffold hopping techniques to design novel chemotypes, incorporating functional groups that enhance binding affinity and selectivity [1] [7].
Molecular Dynamics and Binding Stability Assessment

Molecular dynamics (MD) simulations provide insights into the stability and conformational flexibility of alpha-glucosidase-inhibitor complexes.

Protocol:

  • System Preparation: Solvate the protein-ligand complex in an explicit water model and neutralize with appropriate ions.
  • Equilibration: Gradually equilibrate the system using positional restraints on protein and ligand atoms.
  • Production Run: Perform MD simulations for sufficient duration (typically 50-100 ns) to achieve convergence.
  • Trajectory Analysis: Calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies to assess complex stability.

Recent studies have demonstrated that novel glycosyl-based scaffolds designed through homology modeling and computational approaches show reduced structural fluctuations and superior binding stability compared to acarbose in MD simulations [1] [7].

Case Studies and Research Applications

Natural Product Inhibitor Discovery

Homology modeling has facilitated the identification and characterization of natural product inhibitors targeting alpha-glucosidase. A comprehensive study investigated 37 alkaloids, including oriciacridone F and O-methylmahanine, which demonstrated significant binding interactions with the catalytic domain [4]. Docking studies revealed that these natural compounds bind to key active site residues with docking scores comparable to standard inhibitors acarbose and miglitol, providing molecular insights for further optimization of natural product-derived therapeutics.

Novel Heterocyclic Compound Design

Researchers have successfully employed homology models to design and optimize synthetic inhibitors with heterocyclic scaffolds. Recent studies include:

  • Coumarin-fused 4H-pyran derivatives exhibiting potent inhibitory activity (IC~50~ values 30.05 ± 0.5–274.3 ± 1.0 μM) compared to acarbose (IC~50~ = 750.0 μM) [8].
  • 6-Chloro-2-methoxyacridine-triazole hybrids with para-fluorine substitution showing significant activity (IC~50~ = 98.0 ± 0.3 μM) and competitive inhibition kinetics [2].
  • Sugar-based compounds designed through scaffold hopping approaches, incorporating glycosyl groups to target the active site, amine groups to improve binding affinity, and phenyl groups to enhance inhibitory activity [1] [7].

These case studies demonstrate the utility of homology models in rational design cycles, enabling researchers to prioritize synthetic targets based on predicted binding modes and interactions.

Conclusion and Future Perspectives

Homology modeling of alpha-glucosidase catalytic domains has established itself as an indispensable tool in antidiabetic drug discovery, providing structural insights that guide rational inhibitor design when experimental structures are unavailable. The integration of these models with modern computational approaches—including molecular docking, pharmacophore modeling, and molecular dynamics simulations—has accelerated the identification and optimization of novel chemotypes with improved potency and reduced side effects compared to current therapeutics.

Future developments in this field will likely focus on incorporating ensemble docking approaches to account for protein flexibility, leveraging deep learning methods for enhanced model accuracy, and applying free energy calculations for more reliable binding affinity predictions. As structural databases expand and computational power increases, homology models of alpha-glucosidase will continue to play a pivotal role in bridging sequence information with functional insights, ultimately contributing to the development of next-generation antidiabetic agents with optimized therapeutic profiles.

References

MM/PBSA binding affinity calculations for salacinol

Author: Smolecule Technical Support Team. Date: February 2026

Understanding MM/PBSA and Its Application

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular computational approach to estimate the binding free energy (ΔGbind) of a protein-ligand complex [1]. It offers a balance between the high speed of empirical scoring functions and the high accuracy—and computational cost—of alchemical perturbation methods [1] [2].

The binding free energy is calculated as the difference between the free energy of the complex (PL) and the sum of the free energies of the protein (P) and ligand (L) [1]: [ ΔG_{bind} = G_{PL} - (G_P + G_L) ]

The free energy for each entity (X) is typically computed as [1]: [ G_X = ⟨E_{MM}⟩ - ⟨TS⟩ ] which comprises the average molecular mechanics energy (⟨EMM⟩), and the entropic contribution (-T⟨S⟩). ⟨EMM⟩ is further decomposed into internal (bonded), electrostatic, and van der Waals components. The solvation free energy (Gsolv) is often calculated as the sum of polar (Gpol) and non-polar (Gnp) contributions [1]. The following workflow diagram illustrates the standard MM/PBSA process.

mm_pbsa_workflow Start Start: Protein-Ligand Complex MD Molecular Dynamics (MD) Simulation Start->MD Snapshots Extract Snapshots MD->Snapshots Decomp Energy Decomposition Snapshots->Decomp MM Molecular Mechanics E = E_bonded + E_ele + E_vdW Decomp->MM Solv Solvation Energy G_solv = G_pol + G_np Decomp->Solv Entropy Entropy Calculation (-TS) Decomp->Entropy Analysis Free Energy Analysis MM->Analysis Solv->Analysis Entropy->Analysis Result ΔG_bind Result Analysis->Result

Protocol for MM/PBSA Calculation

This protocol outlines the key steps for performing an MM/PBSA calculation, drawing from recent methodological reviews and dataset analyses [1] [3].

System Preparation
  • Protein Preparation: Start with the 3D structure of the protein-ligand complex. Add missing hydrogen atoms considering the protonation states of residues at physiological pH (e.g., 7.4). Missing residues can be modeled using tools like MODELLER [3].
  • Ligand Preparation: Obtain or generate the 3D structure of salacinol. Assign partial atomic charges (e.g., using AM1-BCC) and generate force field parameters (e.g., with GAFF2) [3].
  • Solvation and Neutralization: Place the complex in a solvation box (e.g., TIP3P water) with a buffer distance (e.g., 10 Å). Add counterions (Na⁺/Cl⁻) to neutralize the system's total charge [3].
Molecular Dynamics Simulation
  • Energy Minimization: Perform a multi-step minimization to remove bad contacts, first with restraints on the protein backbone, then without restraints [3].
  • System Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) in the NVT ensemble, followed by equilibration of pressure in the NPT ensemble [3].
  • Production Run: Conduct multiple independent, relatively short MD simulations to improve sampling. Using different initial velocities for each run helps explore conformational space more effectively and assesses uncertainty [3].
MM/PBSA Calculation
  • Snapshot Sampling: Extract a sufficient number of snapshots (e.g., hundreds to thousands) from the stable portion of the production MD trajectory/ies [1].
  • Free Energy Calculation: Use the MM/PBSA method to calculate the energies for each snapshot. The table below details the components.
Energy Component Description Typical Calculation Method
EMM Molecular mechanics energy in vacuum Force field (e.g., Amber ff14SB for protein, GAFF2 for ligand)
Einternal Bond, angle, and dihedral energies Force field
Eelectrostatic Coulombic electrostatic interactions Force field
EvdW Van der Waals interactions Force field (Lennard-Jones potential)
Gsolv Solvation free energy -
Gpol Polar solvation contribution Poisson-Boltzmann (PB) or Generalized Born (GB) equation
Gnp Non-polar solvation contribution Linear relation to Solvent Accessible Surface Area (SASA)
-TS Entropic contribution Normal-mode analysis, or quasi-harmonic approximation

The final binding free energy is computed as: [ ΔG_{bind} = ⟨ΔE_{MM}⟩ + ⟨ΔG_{solv}⟩ - T⟨ΔS⟩ ] where Δ represents the difference between the complex and the sum of the separated protein and ligand for each component [1].

Key Considerations and Validation

Successful application and interpretation of MM/PBSA require attention to several factors:

  • Sampling Strategy (1A vs. 3A): The one-average (1A) approach, which uses only the trajectory of the complex, is more common and often provides better precision and sometimes better accuracy than the three-average (3A) approach. The 3A method, which involves separate simulations of the complex, protein, and ligand, suffers from much larger uncertainties and high computational cost [1].
  • Solvation Model: There is an inherent inconsistency in performing MD simulations with explicit solvent but calculating solvation free energies with an implicit model (PB/GB). Performing the entire process with implicit solvent is possible but may affect the stability of the complex and the quality of the ensemble [1].
  • Entropy Calculation: Estimating the entropic contribution (-TΔS) via normal-mode or quasi-harmonic analysis is computationally expensive and can be a source of significant error. Many studies omit this term or use it with caution, often reporting it separately [1].
  • Performance and Validation: The performance of MM/PBSA is highly system-dependent [2]. It is strongly recommended to validate the method for your specific protein target if possible, by calculating the binding affinities for a set of known ligands and comparing the correlation with experimental values [2].

Experimental Notes and Tips

  • Single Structure vs. Ensemble: For a rapid estimate, MM/PBSA can be performed on a single, energy-minimized crystal structure. While this loses conformational sampling, it can sometimes yield results comparable to more expensive MD-based approaches and is useful for high-throughput re-scoring [1] [2].
  • Ligand Similarity: Performance tends to be better when evaluating ligands that are structurally similar to the one used to generate the initial complex structure [2].
  • MM/GBSA as an Alternative: The MM/GBSA method, which uses the Generalized Born model instead of Poisson-Boltzmann for the polar solvation energy, is significantly faster but generally considered slightly less accurate. It is a practical alternative for large systems or initial screening [1].

References

Application Notes and Protocols: Preparative HPLC Isolation of Salacinol from Salacia Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Plants of the genus Salacia (family: Celastraceae/Hippocrateaceae), such as S. reticulata, S. oblonga, and S. chinensis, are traditionally used in Ayurvedic medicine for treating type 2 diabetes [1]. The antidiabetic activity is largely attributed to a group of unique thiosugar sulfonium compounds, with salacinol being the first identified and most prominent member [1] [2]. This compound acts as a potent α-glucosidase inhibitor, slowing carbohydrate digestion and reducing postprandial blood glucose levels [3] [1]. Its isolation and purification are crucial for pharmacological studies and development of standardized herbal extracts. These notes detail a robust protocol for the preparative HPLC isolation of this compound.


Experimental Protocol

Plant Material and Extraction
  • Raw Material: Dried roots or stems of Salacia reticulata are preferred, as they contain higher levels of this compound [3] [4].
  • Extraction:
    • Grind plant material to a coarse powder.
    • Perform reflux extraction with 80% aqueous methanol (or water) for 2 hours [3] [1].
    • Concentrate the extract under reduced pressure and lyophilize to obtain a dry powder.
Sample Pre-purification
  • Liquid-Liquid Partitioning: Dissolve the dry extract in water and partition sequentially with hexane, ethyl acetate, and n-butanol. This compound, being highly hydrophilic, will remain in the aqueous fraction [1] [2].
  • Column Chromatography:
    • Subject the active aqueous fraction to normal-phase silica gel column chromatography [1].
    • Elute with a stepwise gradient of chloroform-methanol-water (e.g., from 7:3:0.5 to 6:4:1, v/v/v) to enrich sulfonium ions [1].
    • Monitor fractions by TLC or analytical LC-MS, and pool this compound-rich fractions.
Preparative HPLC Isolation

This is the core step for obtaining high-purity this compound.

  • HPLC System: Preparative HPLC system equipped with a UV-Vis/DAD detector (though this compound lacks a strong chromophore) and a fraction collector.
  • Column: Amino (NH2) column (e.g., Asahipak NH2P-50, 5 µm, 2.0 mm i.d. × 150 mm for analytical scale; scale up to a larger i.d. for preparative work). Amino columns are ideal due to the high hydrophilicity of this compound [3] [4].
  • Mobile Phase: Isocratic or shallow gradient of Acetonitrile (ACN) and Water [3] [4]. A typical starting point is ACN:H₂O = 85:15 (v/v). Adjust the ratio to achieve optimal separation.
  • Flow Rate: 0.5 mL/min (analytical); scale proportionally for preparative column (e.g., 5-20 mL/min).
  • Detection: Since this compound has low UV absorption, coupling the system to an Evaporative Light-Scattering Detector (ELSD) or Mass Spectrometer (MS) is highly recommended for fraction collection.
  • Fraction Collection: Trigger fraction collection based on the retention time of this compound, confirmed by standard injection. Collect the peak, pool fractions, and evaporate the solvent under reduced pressure.

Alternative Method for Higher Polar Sulfoniums (e.g., Neothis compound): For even more polar desulfonated analogs, use an ODS (C18) column with an ion-pair reagent.

  • Mobile Phase: 5 mM undecafluorohexanoic acid in MeOH:H₂O (1:99, v/v) [5]. The ion-pair reagent aids the retention of highly polar ions on the reverse-phase column.
Analysis and Validation of Isolated Compound
  • Purity Check: Analyze the isolated compound using analytical HPLC-MS with the conditions described in [3].
  • Identification:
    • MS: this compound shows a characteristic molecular ion peak in positive ESI-MS [3] [6].
    • NMR: Confirm structure by ¹H and ¹³C NMR spectroscopy, comparing data with literature [1] [2].

Data Summary Tables

Table 1: Content of this compound in Different Salacia Species and Plant Parts

Species Plant Part This compound Content (Reported) Reference
S. reticulata Roots Highest reported content [3] [4]
S. reticulata Stems Moderate content [4]
S. reticulata Leaves Lower content [4]
S. oblonga Roots Moderate content [3] [1]
S. chinensis Stems Lower content [3] [1]

Note: Content is relative; absolute quantification requires a validated method.

Table 2: Optimal Chromatographic Conditions for this compound Isolation and Analysis

Parameter Condition for Isolation (Preparative) Condition for Analysis (LC-MS)
Column Asahipak NH2P-50 (or equivalent) Asahipak NH2P-50 (2.0x150mm, 5µm)
Mobile Phase ACN:H₂O (e.g., 85:15, v/v) ACN:H₂O (gradient or isocratic)
Flow Rate Scaled (e.g., 5-20 mL/min) 0.2-0.5 mL/min
Detection ELSD or MS-coupled ESI-MS
Ionization - Positive mode

Table 3: Validation Parameters for a Typical this compound LC-MS Assay (for Reference)

Parameter Value for this compound Value for Kotalanol
Linear Range Not specified in results Not specified in results
LOD (S/N=3) 0.015 ng 0.030 ng
LOQ (S/N=10) 0.050 ng 0.10 ng
Intra-day RSD < 6.8% < 6.8%
Inter-day RSD < 8.5% < 8.5%
Recovery 85.8-112.6% 99.7-106.1%

Source: Adapted from [3] [4].


Workflow and Signaling Pathway Diagrams

G start Start: Dried Plant Material (Salacia roots/stems) step1 1. Extraction Reflux with 80% MeOH or Water start->step1 step2 2. Pre-purification Liquid-liquid partition & Silica gel column step1->step2 step3 3. Prep HPLC Isolation Amino column, ACN/H₂O mobile phase step2->step3 step4 4. Fraction Collection & Evaporation step3->step4 step5 5. Purity Analysis Analytical HPLC-MS & NMR step4->step5 end End: Pure this compound step5->end

Title: Workflow for this compound Isolation

G carbo Dietary Carbohydrates (Starch, Sucrose) enzyme α-Glucosidase Enzymes (MGAM, SI) in Small Intestine carbo->enzyme glucose Glucose enzyme->glucose absorption Blood Glucose Absorption glucose->absorption effect Reduced Postprandial Blood Glucose Levels absorption->effect This compound This compound Inhibitor This compound->enzyme Inhibits

Title: this compound's Antidiabetic Mechanism


Troubleshooting and Notes

  • Low Recovery: Ensure the extraction is exhaustive and the aqueous fraction is carefully collected.
  • Poor HPLC Resolution: Optimize the ACN/H₂O ratio. For persistent issues, consider using a shallower gradient or a different amino column lot.
  • Compound Stability: this compound is a polar sulfonium ion. Store the purified compound in a dry, cool environment, preferably as a lyophilized powder.

References

Application Notes and Protocols: In Vivo Antidiabetic Activity Assessment of Salacinol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Salacinol is a unique thiosugar sulfonium sulfate isolated from plants of the genus Salacia (e.g., S. reticulata, S. oblonga, S. chinensis), which have been used for thousands of years in Ayurvedic and Thai traditional medicine as a specific remedy for early-stage diabetes [1]. The compound functions as a potent α-glucosidase inhibitor, a mechanism of action that underpins its antidiabetic effects by delaying the hydrolysis of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels [1] [2] [3]. Unlike some antidiabetic agents, this compound and its principal analogs (kotalanol and neokotalanol) do not induce hypoglycemia in fasted states and are characterized by high stability in artificial gastric juice and minimal absorption from the intestine, making them promising leads for a new class of anti-diabetic agents that act locally within the gastrointestinal tract [2] [3].

The diagram below illustrates the mechanism of action and the experimental workflow for assessing the in vivo efficacy of this compound.

compound This compound & Analogs mechanism Inhibition of α-Glucosidase compound->mechanism Potent Inhibitor exp_model In Vivo Model (KK-Ay Mouse) compound->exp_model Oral Administration glucose Blood Glucose mechanism->glucose Suppresses Elevation substrate Dietary Complex Carbohydrates substrate->glucose Hydrolysis endpoint1 Primary Endpoints (Blood Glucose, HbA1c) exp_model->endpoint1 endpoint2 Secondary Endpoints (Oral Glucose Tolerance) exp_model->endpoint2 conclusion Therapeutic Lead for Type 2 Diabetes endpoint1->conclusion endpoint2->conclusion

In Vivo Efficacy and Pharmacological Data

The antidiabetic efficacy of this compound and related extracts has been quantitatively demonstrated in rodent models of Type 2 Diabetes. The tables below summarize the key efficacy data and inhibitory potency.

Table 1: In Vivo Efficacy of Salacia chinensis Extract (SCE) and this compound in Animal Models

Test Material Animal Model Dosage / Concentration Key Efficacy Findings Citation
SCE (Hot Water Extract) KK-Ay Mice (T2DM model) 0.25-0.50% in diet (3 weeks) Significantly suppressed elevation of blood glucose and HbA1c; No significant change in body weight or food intake. [3]
SCE (Hot Water Extract) KK-Ay Mice 0.12% in AIN93M diet (27 days) Significantly improved glucose tolerance. [3]
SCE (Hot Water Extract) SD Rats (Starch-loaded) 10-300 mg/kg (single oral) Dose-dependent suppression of blood glucose elevation; ED₅₀ = 75 mg/kg. [3]
This compound (1) SD Rats (Starch-loaded) 0.15-1.48 mg/kg (single oral) Suppressed postprandial hyperglycemia; ED₅₀ = 0.52 mg/kg. [3]
Neokotalanol (4) SD Rats (Starch-loaded) 0.07-0.68 mg/kg (single oral) Suppressed postprandial hyperglycemia; ED₅₀ = 0.22 mg/kg. [3]

Table 2: In Vitro α-Glucosidase Inhibitory Potency (IC₅₀) of Sulfonium Constituents

Sulfonium Constituent Source Plant Target Enzyme IC₅₀ (μM) Citation
This compound (1) S. reticulata, S. oblonga, S. chinensis Rat Maltase, Sucrase IC₅₀ ~ 30-42 μg/mL (extract) [1]
This compound (1) S. chinensis Human Maltase 3.9 - 4.9 μM [2] [3]
Kotalanol (3) S. chinensis Human Maltase 3.9 - 4.9 μM [2] [3]
Neokotalanol (4) S. chinensis Human Maltase 3.9 - 4.9 μM [2] [3]

Detailed Experimental Protocols

Protocol: Acute Anti-Hyperglycemic Activity in Starch-Loaded Rats

This protocol evaluates the acute effect of test samples on suppressing postprandial blood glucose elevation [3].

  • Animals: Male Sprague-Dawley (SD) rats (5 weeks old).
  • Acclimation: House for one week in metal cages at a controlled environment (23 ± 2 °C, 55% ± 15% humidity, 12h light/dark cycle).
  • Fasting: Fast the animals for 20 hours (overnight) prior to the experiment.
  • Intervention: Orally administer a 5% (w/v) α-starch solution (1 g/kg) with or without the test sample (e.g., SCE, this compound) using a stomach tube.
    • Dosage Range:
      • SCE: 10 - 300 mg/kg
      • This compound: 0.15 - 1.48 mg/kg
      • Neokotalanol: 0.07 - 0.68 mg/kg
  • Blood Sampling: Collect blood samples from the tail vein at 0 (baseline), 0.5, 1.0, 2.0, and 3.0 hours after starch loading.
  • Glucose Measurement: Immediately analyze blood glucose levels using the glucose oxidase method.
  • Data Analysis: Calculate the incremental Area Under the Curve (iAUC) for blood glucose from 0 to 2 hours (iAUC₀–₂h). The median effective dose (ED₅₀) is determined by plotting the inhibition rate of iAUC against the corresponding dosage.
Protocol: Chronic Efficacy in KK-Ay Type 2 Diabetic Mice

This protocol assesses the long-term effects on glycemic control in a genetic model of Type 2 Diabetes [3].

  • Animals: Male KK-Ay mice (5 weeks old).
  • Acclimation & Grouping: House for one week in individual metal cages. Divide mice into groups based on body weight, baseline blood glucose, and HbA1c levels.
  • Dietary Intervention:
    • Control Group: Fed a standard diet (e.g., CE-2) or a purified diet (AIN93M).
    • Treatment Group: Fed the same diet supplemented with SCE (e.g., 0.10%, 0.25%, 0.50% w/w) or the purified AIN93M diet with all digestible glucides replaced by glucose (AIN93M/Glc) to test the dependency on α-glucosidase inhibition.
  • Duration: Administer the diets for 3 to 4 weeks.
  • Monitoring:
    • Body Weight and Food Intake: Measured regularly.
    • Blood Glucose: Collected from the tail vein under non-fasting conditions on specific days (e.g., day 15 and at the end of the study).
    • HbA1c Measurement: Analyzed at the end of the treatment period using a validated analyzer (e.g., DCA Vantage Analyzer). Values should be converted to NGSP standard units if necessary [HbA1c (NGSP) = 1.02 × HbA1c (JDS) + 0.25%].
  • Oral Glucose Tolerance Test (OGTT): After a specified period (e.g., 27 days), fast the mice and administer a glucose load. Measure blood glucose levels at regular intervals post-administration to assess glucose tolerance.

Pharmacokinetic and Stability Profile

Understanding the absorption and stability of this compound is crucial for its development as a therapeutic agent. The following diagram and notes summarize its pharmacokinetic profile.

admin Oral Administration stability High Stability in Artificial Gastric Juice admin->stability intestine Local Action in Small Intestine stability->intestine absorption Minimal Intestinal Absorption intestine->absorption In Situ Rat Ligated Intestinal Loop Model excretion Presumed Fecal Excretion absorption->excretion

  • Gastric Stability: The principal sulfonium constituents (this compound, kotalanol, neokotalanol) are highly stable in artificial gastric juice, indicating they survive the stomach environment to reach the small intestine intact [2] [3].
  • Intestinal Absorption: Using the in situ rat ligated intestinal loop model, studies confirm that this compound and its analogs are hardly absorbed from the intestine [2] [3]. This limited systemic exposure is consistent with a site-specific mechanism of action and may contribute to a reduced risk of systemic side effects.

Conclusion

This compound and its analogs represent a novel class of naturally derived, potent, and specific α-glucosidase inhibitors with demonstrated efficacy in validated in vivo models of Type 2 Diabetes. The provided protocols and data offer a robust framework for researchers to evaluate their antidiabetic potential. The unique properties of these compounds—including their local action in the gut, excellent gastric stability, and minimal absorption—make them promising candidates for further development as therapeutic or nutraceutical agents for managing postprandial hyperglycemia.

References

Comprehensive Application Notes and Protocols: Intestinal Microbiota Analysis After Salacinol Administration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Salacinol and Its Relevance to Gut Microbiota

This compound is a primary bioactive compound extracted from plants of the Salacia genus (including Salacia reticulata and Salacia oblonga), which have been used for generations in Ayurvedic medicine for treating diabetes and related conditions [1]. Chemically, this compound is known for its potent α-glucosidase inhibitory activity, which contributes to its ability to modulate postprandial blood glucose levels [1]. More recently, research has revealed that this compound significantly influences the composition and function of the intestinal microbiota, which may contribute to its broader health effects beyond glycemic control [1] [2]. The connection between this compound administration and microbiota changes represents a promising area of research for developing targeted interventions for metabolic health, immune function, and overall well-being.

The intestinal microbiota comprises complex communities of microorganisms residing in the gastrointestinal tract, playing crucial roles in nutrient metabolism, immune function, and host physiology [3]. Recent evidence suggests that the gut microbiota serves as a key mediator between dietary interventions and their systemic effects on the host [4]. Understanding how bioactive compounds like this compound modulate the gut ecosystem provides valuable insights for researchers and drug development professionals seeking to develop microbiota-targeted therapeutics. These application notes consolidate current research findings and provide detailed methodologies for investigating the effects of this compound on intestinal microbiota, enabling standardization of approaches across different research settings.

This compound Administration and Microbiota Changes in Human Studies

Clinical Trial Protocol and Key Findings

A randomized, double-blind, placebo-controlled trial conducted with healthy human males aged 50-60 years demonstrated that Salacia reticulata extract (SRE) administration significantly altered intestinal microbiota composition and improved immune function [1]. Participants received 180 mg/day of SRE (containing 4.17 ± 0.13 μg/mg this compound and 2.26 ± 0.12 μg/mg kotalanol) divided into three doses (60 mg before breakfast and lunch, 120 mg before dinner) for 4 weeks [1]. The researchers employed comprehensive assessment methods including flow cytometry for immunological analysis, DNA microarrays for gene expression profiling, and microbiota profiling of fecal samples to evaluate changes.

The study revealed several significant outcomes in the SRE group compared to placebo controls. There was a marked increase in Bifidobacterium populations, a genus generally considered beneficial for gut health. Concurrently, researchers observed a decrease in Clostridium bacteria [1]. These microbiota changes were accompanied by improvement in T-cell proliferation activity and alterations in the expression of many immune-relevant genes in blood cells [1]. The concomitant modulation of gut microbiota and immune function suggests a potential mechanism whereby this compound influences systemic immunity through intestinal microbial communities.

Table 1: Human Clinical Trial Protocol for this compound Administration

Parameter Specification
Study Design Randomized, double-blind, placebo-controlled trial
Participants Healthy males aged 50-60 years with low immune strength scores
Intervention Salacia reticulata extract (SRE) tablets
This compound Content 4.17 ± 0.13 μg/mg in SRE powder
Dosage 180 mg/day SRE (60 mg before breakfast/lunch, 120 mg before dinner)
Duration 4 weeks
Control Placebo tablets indistinguishable from SRE tablets
Primary Outcomes Intestinal microbiota changes, immune function improvements
Exclusion Criteria High immune strength score, abnormal HbA1c, recent probiotic/antibiotic use
Experimental Workflow for Human Clinical Studies

The following diagram illustrates the comprehensive workflow for conducting human clinical trials on this compound administration and its effects on intestinal microbiota:

G Human Clinical Study Workflow for this compound Microbiota Analysis cluster_baseline Baseline Assessments cluster_sample Sample Collection Timepoints cluster_lab Laboratory Analyses Start Study Design & Protocol Development Ethics Ethics Committee Approval Start->Ethics Screening Participant Screening & Recruitment Ethics->Screening Randomization Randomization & Group Allocation Screening->Randomization Baseline Baseline Assessments Randomization->Baseline Intervention SRE/Placebo Intervention (4 weeks) Baseline->Intervention Baseline1 Blood Collection (Immunological Parameters) Monitoring Compliance Monitoring & Web Diary Intervention->Monitoring SampleCollection Biological Sample Collection Monitoring->SampleCollection Analysis Laboratory Analysis SampleCollection->Analysis Sample1 Pre-intervention (Baseline) Results Data Analysis & Interpretation Analysis->Results Lab1 Microbiota Profiling (16S rRNA sequencing) Baseline2 Fecal Sample Collection (Microbiota Analysis) Baseline3 Anthropometric Measurements Sample2 Post-intervention (4 weeks) Lab2 Immunological Assays (Flow cytometry, T-cell proliferation) Lab3 Gene Expression Analysis (DNA microarrays)

This compound Administration in Animal Models

Equine Studies and Findings

Equine studies have provided valuable insights into this compound's effects on microbiota composition and associated health benefits. In adult horses, administration of SRE equivalent to 10 mg of this compound twice daily for 28 days resulted in notable changes in intestinal microbiota composition, with a substantial increase in bacteria of the order Lactobacillales and an elevated Firmicutes-to-Bacteroidetes ratio [5]. Physiological and blood tests conducted in the presence of a veterinarian revealed no detrimental findings, supporting the safety of this intervention [5].

In neonatal foals, daily administration of a nutritional supplement containing this compound (NSS) beginning 21 days after birth demonstrated significant health benefits [2]. The NSS group experienced a reduction in fever days (≥39°C) by approximately two-thirds compared to the control group during the 90-day administration period, with 41.6% of NSS-treated foals experiencing no fever at all compared to 0% in the control group [2]. Additionally, improved weight gain was observed in the NSS group, with steady growth patterns compared to control foals [2]. Microbiota analysis revealed a significant increase in Clostridium cluster XIVa from 13.5% ± 3.1% before administration to 25.6% ± 2.2% after 3 weeks of NSS administration [2].

Table 2: this compound Administration Protocols and Microbiota Findings in Animal Studies

Parameter Adult Horses Neonatal Foals
Subjects Healthy adult horses (3-7 years) 21-day-old healthy foals
Sample Size 11 horses 14 foals (7 NSS, 7 control)
This compound Dose 10 mg, twice daily 3.2 g/day NSS per 100 kg body weight
This compound Concentration 0.5% in SRE 0.7 ± 0.1 μg/mg in NSS
Administration Duration 28 days 90 days (weight gain), 3 weeks (microbiota)
Key Microbiota Changes ↑ Lactobacillales, ↑ Firmicutes/Bacteroidetes ratio ↑ Clostridium cluster XIVa
Health Outcomes No detrimental findings in physiological/blood tests Reduced fever days, improved weight gain
Safety Assessment Blood tests, biochemistry examinations, veterinary evaluation Body temperature monitoring, growth tracking
Experimental Protocol for Animal Studies

The following diagram outlines the standardized protocol for conducting animal studies on this compound administration:

G Animal Study Protocol for this compound Microbiota Analysis cluster_admin This compound Administration Protocol cluster_monitor Longitudinal Monitoring cluster_analysis Laboratory Analyses A Animal Selection & Acclimatization B Baseline Sample Collection A->B C Group Randomization B->C D This compound Administration C->D E Longitudinal Monitoring D->E A1 Dose Preparation (SRE/NSS in feed) F Endpoint Sample Collection E->F M1 Clinical Observations & Veterinary Assessment G Microbiota & Immune Analysis F->G H Data Correlation & Interpretation G->H L1 DNA Extraction from Fecal Samples A2 Twice Daily Administration (Morning & Evening) A3 Duration: 28-90 days Depending on study design M2 Body Weight & Growth Measurements M3 Body Temperature Tracking M4 Intermittent Fecal Sample Collection M5 Blood Biochemistry Analysis L2 16S rRNA Sequencing or T-RFLP Analysis L3 Microbiota Composition Assessment L4 Short-Chain Fatty Acid Analysis L5 Immune Parameter Measurement

Methodologies for Intestinal Microbiota Analysis

Sample Collection and Storage Protocols

Proper sample collection and storage are critical for obtaining reliable microbiota data. For human studies, fecal samples should be collected using standardized kits such as the Feces Sampling Kit (Techno Suruga Laboratory Co., Ltd.) and immediately stored at -80°C to preserve microbial DNA [1]. For animal studies, freshly excreted feces should be collected prior to sacrifice, or gastrointestinal samples can be obtained by dissecting the entire gastrointestinal tract and collecting luminal contents along with mucosal scrapings [6]. Researchers should note that sample type (fecal vs. GI tract samples) can influence microbiota results, as microbial communities vary along the gastrointestinal tract [6].

For comprehensive analysis, especially in animal models, collecting both fecal samples and GI tract samples provides a more complete picture of the gut ecosystem. GI samples should be collected by pooling luminal contents and mucosal scrapings from the stomach to the end of the colon after sacrifice [6]. To minimize potential confounders, mice should undergo a 24-hour fasting period before sacrifice to reduce residual food contents in the gut [6]. All samples should be snap-frozen in liquid nitrogen and stored at -80°C until DNA extraction to prevent degradation and preserve microbial community structure.

DNA Extraction and 16S rRNA Gene Sequencing

The DNA extraction process typically employs commercially available kits such as the HiPure Stool DNA Kits (Magen) or phenol-chloroform-isoamyl alcohol extraction methods [7] [6]. The concentration and purity of extracted DNA should be evaluated using spectrophotometric methods (e.g., NanoDrop platform), and DNA integrity confirmed via agarose gel electrophoresis [6] [7]. For 16S rRNA gene sequencing, the V3-V4 hypervariable regions are commonly amplified using primers 341F (5′-CCTACGGGNGGCWGCAG-3′) and 806R (5′-GGACTACHVGGGTWTCTAAT-3′) [7].

Alternative approaches include terminal restriction fragment length polymorphism (T-RFLP) analysis, which has been used in several this compound studies [5] [2]. For T-RFLP, DNA extraction can be performed using an automated nucleic acid extractor with reagents such as MagDEA DNA 200 or GC series Genomic DNA whole blood reagents [2]. The 16S rRNA gene is then amplified with fluorescently labeled primers (e.g., FAM-labeled 516F primers), followed by digestion with restriction enzymes and fragment analysis using capillary electrophoresis systems [2]. Each method offers distinct advantages: 16S rRNA sequencing provides higher taxonomic resolution, while T-RFLP offers a cost-effective option for tracking broader community changes.

Bioinformatic Analysis and Data Interpretation

After sequencing, raw reads must be quality-filtered to remove adapters and low-quality sequences using tools like FASTP [7]. Quality control parameters typically include removing reads containing more than 10% unknown nucleotides (N) and reads with less than 50% of bases having quality scores above 20 [7]. The paired-end reads are then merged into consensus sequences with overlaps longer than 10 bp and mismatch error rates below 2% using tools like FLASH [7].

For taxonomic classification, sequences are clustered into operational taxonomic units (OTUs) with ≥97% similarity using UPARSE or similar algorithms [7]. The representative sequences from each OTU are classified taxonomically using reference databases such as the Ribosomal Database Project (RDP) with a naïve Bayesian model [7]. Statistical analysis of microbiota communities includes alpha diversity indices (Sobs, Chao, ACE, Shannon, Simpson, Pielou's evenness) calculated using QIIME and beta diversity analysis using principal coordinates analysis (PCoA) based on distance matrices like unweighted UniFrac [7]. Differences between groups can be tested using ANOSIM or PERMANOVA to determine statistical significance of microbiota changes following this compound administration.

Proposed Mechanisms of Action and Future Directions

Potential Pathways Linking this compound to Microbiota and Immune Modulation

The mechanisms through which this compound influences host health via microbiota modulation are still being elucidated, but several promising pathways have emerged from current research. This compound may function as a prebiotic-like compound, selectively stimulating the growth of beneficial bacteria such as Bifidobacterium and Lactobacillales [1] [5]. These microbial shifts may subsequently enhance the production of short-chain fatty acids (SCFAs), which are known to influence numerous host physiological processes including immune function, intestinal barrier integrity, and glucose metabolism [5]. The increased SCFA production could explain the observed immune modulatory effects, as these microbial metabolites can regulate the expansion and function of T-cells and other immune cells.

Another potential mechanism involves this compound's impact on bile acid metabolism, which plays a crucial role in shaping gut microbial communities. Although not directly measured in the reviewed studies, changes in bile acid profiles could contribute to the observed microbiota shifts. Additionally, this compound may influence gut barrier function and mucosal immunity through its effects on the intestinal microbiota, potentially reducing systemic inflammation and improving metabolic parameters [1]. The diagram below illustrates the proposed mechanistic pathways connecting this compound administration to its systemic effects:

G Proposed Mechanisms of this compound Action on Microbiota and Host Physiology cluster_micro Key Microbiota Changes cluster_health Documented Health Outcomes This compound This compound Administration (SRE/NSS) Microbiota Microbiota Modulation ↑ Bifidobacterium, ↑ Lactobacillales ↑ Clostridium cluster XIVa This compound->Microbiota Metabolites Microbial Metabolite Production ↑ Short-chain fatty acids ↑ Other bioactive metabolites Microbiota->Metabolites Barrier Gut Barrier Enhancement Microbiota->Barrier Mic1 ↑ Bifidobacterium Immune Immune System Effects ↑ T-cell proliferation Altered gene expression Enhanced immune function Metabolites->Immune Glucose Glucose Metabolism Regulation Metabolites->Glucose Health Host Health Outcomes ↓ Fever incidence Improved weight gain Enhanced metabolic health Immune->Health H1 Reduced Fever Days (in foals) Inflammation Reduced Systemic Inflammation Barrier->Inflammation Inflammation->Health Glucose->Health Mic2 ↑ Lactobacillales Mic3 ↑ Clostridium cluster XIVa Mic4 Altered Firmicutes/ Bacteroidetes ratio H2 Improved Weight Gain (in foals) H3 Enhanced T-cell Function (in humans) H4 Altered Immune Gene Expression

Future Research Directions and Applications

Based on the current evidence, several promising research directions merit further investigation. First, the dose-response relationship between this compound and specific microbiota changes needs clarification to optimize intervention strategies [5] [2] [1]. Second, the temporal dynamics of microbiota modulation—how quickly changes occur and their persistence after discontinuation—require longitudinal study designs with multiple sampling timepoints. Third, research should explore whether this compound's effects are influenced by baseline microbiota composition, as recent evidence suggests that individual microbiota profiles can significantly impact responses to dietary interventions [4].

From a methodological perspective, future studies would benefit from incorporating multi-omics approaches—integrating 16S rRNA sequencing, metagenomics, metatranscriptomics, and metabolomics—to provide a more comprehensive understanding of the functional consequences of this compound-induced microbiota shifts [3]. Additionally, exploring synergistic combinations of this compound with probiotics or other prebiotics could enhance its efficacy and lead to more targeted interventions. For drug development professionals, these insights could inform the development of microbiota-based therapeutics for metabolic disorders, immune dysfunction, and inflammatory conditions, leveraging this compound's dual actions as both a glycemic modulator and a microbiota-targeted agent.

Conclusion

The research summarized in these application notes demonstrates that this compound administration consistently modulates intestinal microbiota composition across different species, including humans, horses, and rodent models. The most reproducible findings include increases in Bifidobacterium, Lactobacillales, and Clostridium cluster XIVa [1] [5] [2]. These microbiota changes are associated with meaningful health benefits, including enhanced immune function in humans, reduced fever incidence in foals, and improved growth patterns in young animals [1] [2]. The experimental protocols outlined—particularly the standardized approaches for sample collection, DNA extraction, and microbiota analysis—provide researchers with robust methodologies for further investigating this compound's effects on the gut ecosystem.

As research in this field advances, the connection between this compound-induced microbiota changes and their functional impacts on host physiology will likely become clearer, opening new avenues for therapeutic applications. The consistent findings across different research groups and model systems strengthen the evidence for this compound as a promising microbiota-modulating agent with potential applications in metabolic health, immune support, and overall wellness.

References

Comprehensive Application Notes and Protocols: Alpha-Glucosidase Inhibition Assay for Salacinol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Salacinol and Alpha-Glucosidase Inhibition

This compound represents a novel class of zwitterionic sulfonium-ion compounds isolated from the medicinal plant Salacia reticulata, which has been used traditionally in Ayurvedic medicine for the treatment of type 2 diabetes [1] [2]. This natural product has attracted significant scientific interest due to its potent α-glucosidase inhibitory activity, which forms the basis of its anti-diabetic mechanism by delaying carbohydrate digestion and reducing postprandial hyperglycemia [2] [3]. The unique structure of this compound consists of a 1,4-anhydro-4-thio-D-arabinitol core with a polyhydroxylated acyclic side chain, forming an inner salt with a positively charged sulfur atom and a negatively charged sulfate group [3]. This structural configuration allows this compound to mimic the transition state of carbohydrate substrates during enzymatic hydrolysis, thereby competitively inhibiting α-glucosidase enzymes in the intestinal brush border [1] [2].

The inhibition of α-glucosidase enzymes represents a validated therapeutic approach for managing type 2 diabetes, as these membrane-bound enzymes in the small intestine are responsible for the final step of carbohydrate digestion, liberating free glucose that enters the bloodstream [2] [4]. Compared to clinically used α-glucosidase inhibitors such as acarbose, voglibose, and miglitol, which are associated with gastrointestinal side effects including flatulence, diarrhea, and abdominal discomfort, this compound offers a potentially improved therapeutic profile [2] [4]. Research has demonstrated that this compound and its synthetic analogs exhibit submicromolar inhibition against human lysosomal α-glucosidase (GAA), with reported Kappi values of 0.12 ± 0.02 μM, significantly more potent than acarbose (Kappi = 40 ± 2 μM) [1]. This application note provides detailed protocols for evaluating the α-glucosidase inhibitory activity of this compound and its derivatives, enabling researchers to reliably assess their potential as anti-diabetic agents.

Chemical Profile of this compound and Related Analogs

Table 1: Structural Characteristics and Properties of this compound and Key Analogs

Compound Name Core Structure Key Substituents Structural Features Water Solubility
This compound 1,4-anhydro-4-thio-D-arabinitol 3'-O-sulfate group Zwitterionic sulfonium-ion, cyclic High
Neothis compound 1,4-anhydro-4-thio-D-arabinitol 3'-OH group De-O-sulfonated analog Moderate
3'-O-Benzylated this compound 1,4-anhydro-4-thio-D-arabinitol 3'-O-benzyl group Lipophilic side chain Variable
Kotalanol 1,4-anhydro-4-thio-D-arabinitol Extended hydroxylated side chain Zwitterionic sulfonium-ion High

Table 2: Alpha-Glucosidase Inhibitory Potency of this compound and Reference Compounds

Compound α-Glucosidase Source IC₅₀/Ki Value Inhibition Type Reference Compound
This compound Human lysosomal α-glucosidase (GAA) Kappi = 0.12 ± 0.02 μM Competitive Acarbose (Kappi = 40 ± 2 μM)
Neothis compound Human lysosomal α-glucosidase (GAA) Kappi = 3.6 ± 0.3 μM Competitive Voglibose (Kappi = 7.6 ± 0.8 μM)
3'-O-Benzylated Analog (3) Human lysosomal α-glucosidase (GAA) Kappi = 0.022 ± 0.007 μM Competitive Acarbose (Kappi = 40 ± 2 μM)
3'-O-Benzylated Analog (6) Human lysosomal α-glucosidase (GAA) Kappi = 0.017 ± 0.010 μM Competitive Acarbose (Kappi = 40 ± 2 μM)

Assay Principle and Mechanism of Action

The alpha-glucosidase inhibition assay measures the ability of test compounds like this compound to inhibit the enzymatic hydrolysis of synthetic substrates, typically p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases the yellow-colored product p-nitrophenol that can be quantified spectrophotometrically at 405 nm [1] [4]. This compound functions as a competitive inhibitor by structurally mimicking the transition state of the natural substrate during glycoside bond cleavage, binding to the active site of α-glucosidase enzymes without being hydrolyzed [1] [2]. This mechanism is facilitated by this compound's zwitterionic sulfonium-sulfate structure, where the positively charged sulfur atom interacts with nucleophilic residues in the enzyme's active site, while the hydroxyl groups form hydrogen bonds with key amino acid residues, effectively blocking substrate access [1] [3].

From a kinetic perspective, this compound exhibits classical competitive inhibition, as evidenced by Lineweaver-Burk plots showing increased apparent Km values with no significant change in Vmax when inhibitor concentration increases [1]. The side-chain stereochemistry of this compound significantly influences its binding affinity to α-glucosidases, with the natural (2'S,3'R,4'S) configuration demonstrating optimal interaction with the enzyme's active site [1]. Structural-activity relationship studies have revealed that the 3'-O-sulfate moiety is not essential for inhibitory activity, as de-O-sulfonated analogs like neothis compound retain significant potency, though reduced compared to the natural product [1]. Furthermore, modifications to the 3'-position with benzyl groups can enhance inhibitory activity, with certain ortho-substituted benzyl derivatives demonstrating submicromolar Kappi values against human lysosomal α-glucosidase [1].

G A Enzyme-Substrate Complex Normal Reaction B Glucose + p-Nitrophenol (Yellow Color) A->B Hydrolysis C Measure Absorbance at 405 nm B->C Color Development D This compound Binds Active Site E Reduced Product Formation Less Yellow Color D->E Competitive Inhibition F Calculate % Inhibition and IC50 Values E->F Quantification

Figure 1: Mechanism of alpha-glucosidase inhibition assay showing the competitive inhibition by this compound

Detailed Experimental Protocol

Reagent Preparation
  • Enzyme Solution: Prepare α-glucosidase enzyme (commonly from Saccharomyces cerevisiae, EC 3.2.1.20) in 0.1 M phosphate buffer (pH 6.8) at a concentration of 1.0 U/mL. Aliquot and store at -20°C when not in use [4]. For human lysosomal α-glucosidase (GAA), use recombinant enzyme in pH 5.2 buffer to reflect physiological lysosomal conditions [1].

  • Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in 0.1 M phosphate buffer (pH 6.8) to prepare a 1-5 mM stock solution. For maltase and sucrase activity assessment, prepare 50 mM maltose and sucrose solutions, respectively [5].

  • Inhibitor Solutions: Prepare this compound and its analogs in distilled water or appropriate buffer at a stock concentration of 1-10 mM. Perform serial dilutions to achieve the desired concentration range for dose-response studies (typically 0.1-100 μM) [1]. For poorly water-soluble analogs, minimal DMSO (<1% final concentration) may be used.

  • Buffer Preparation: For intestinal α-glucosidase, prepare 0.1 M phosphate buffer (pH 6.8) by dissolving 1.36 g KH₂PO₄ in 90 mL distilled water, adjusting to pH 6.8 with 1 M NaOH, and bringing the final volume to 100 mL. For lysosomal α-glucosidase (GAA), use pH 5.2 buffer to mimic physiological conditions [1].

  • Termination Solution: Prepare 0.1 M Na₂CO₃ solution by dissolving 1.06 g sodium carbonate in 100 mL distilled water [4].

Assay Procedure

G A Pre-incubate Enzyme with Inhibitor (20 min, 37°C) B Add Substrate (pNPG) Initiate Reaction A->B C Incubate (30 min, 37°C) Enzymatic Hydrolysis B->C D Stop Reaction with Na₂CO₃ Solution C->D G Include Controls: - Negative Control (No Inhibitor) - Blank (No Enzyme) - Positive Control (Acarbose) C->G E Measure Absorbance at 405 nm D->E F Calculate % Inhibition and IC50 E->F

Figure 2: Workflow diagram of the alpha-glucosidase inhibition assay procedure

  • Pre-incubation Step: In a 96-well microplate, add 50 μL of test compound (this compound at various concentrations) or control solutions (blank with buffer, negative control with water or solvent, positive control with acarbose) to appropriate wells. Add 10 μL of α-glucosidase solution (1 U/mL) to all wells except the blank. Add 125 μL of 0.1 M phosphate buffer (pH 6.8) to each well. Incubate the plate for 20 minutes at 37°C to allow enzyme-inhibitor interaction [4].

  • Reaction Initiation: After pre-incubation, add 20 μL of substrate solution (pNPG, 1-5 mM) to all wells to initiate the enzymatic reaction. Mix thoroughly using a plate shaker or pipetting [4].

  • Reaction Incubation: Incubate the plate for exactly 30 minutes at 37°C to allow sufficient time for the enzymatic hydrolysis of the substrate [4].

  • Reaction Termination: After 30 minutes, add 50 μL of 0.1 M Na₂CO₃ solution to all wells to terminate the enzymatic reaction. The alkaline conditions stabilize the yellow color of p-nitrophenol [4].

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. Ensure measurements are taken within 30 minutes of reaction termination [4] [5].

  • Calculation of Results:

    • Calculate the percentage inhibition for each concentration using the formula:

      % Inhibition = [(A_control - A_sample) / A_control] × 100

      where A_control is the absorbance of the negative control (enzyme + substrate without inhibitor) and A_sample is the absorbance in the presence of inhibitor [4].

    • Determine the IC₅₀ value (concentration causing 50% inhibition) by plotting inhibitor concentration versus % inhibition and fitting the data to an appropriate model (e.g., log inhibitor concentration vs. normalized response variable) using scientific graphing software [1] [5].

Results, Data Analysis and Interpretation

Quantitative Analysis of Inhibitory Activity

Table 3: Protocol Variations for Different Alpha-Glucosidase Enzymes

Enzyme Source Optimal pH Substrate Incubation Time Inhibition Constants for this compound
S. cerevisiae 6.8 pNPG (1-5 mM) 30 min, 37°C IC₅₀ = 0.13-0.66 μM (rat intestinal maltase)
Human Lysosomal (GAA) 5.2 pNPG 30 min, 37°C Kappi = 0.12 ± 0.02 μM
Rat Intestinal Maltase 6.8 Maltose 30 min, 37°C IC₅₀ = 0.13-0.66 μM
Human MGAM 6.0-6.8 Sucrose/Maltose 30-60 min, 37°C Potent inhibition (low μM range)

The inhibitory potency of this compound and its analogs should be reported as IC₅₀ values (concentration causing 50% enzyme inhibition) or Kappi (apparent inhibitory constant) values, typically determined from dose-response curves with at least six different concentrations tested in duplicate or triplicate [1]. For this compound, the expected IC₅₀ values against rat intestinal maltase range between 0.13-0.66 μM, while against human lysosomal α-glucosidase (GAA), Kappi values of approximately 0.12 ± 0.02 μM have been reported [1]. Structure-activity relationship analysis should include comparisons of side-chain stereochemistry effects, with particular attention to the 2'- and 3'-positions, as epimerization at these positions significantly reduces inhibitory potency (e.g., 2'-epi-salacinol shows Kappi = 2794 ± 294 μM) [1].

For kinetic characterization, determine the mode of inhibition by performing the assay at various substrate concentrations (typically 0.125-2.0 mM pNPG) in the absence and presence of multiple fixed concentrations of this compound [6] [4]. Plot the data as Lineweaver-Burk plots (1/v vs. 1/[S]) to identify the inhibition pattern. This compound typically exhibits competitive inhibition, indicated by intersecting lines at the y-axis [1]. Calculate Km and Vmax values from these plots to determine the inhibition constant (Ki) using appropriate software. The lower the Ki value, the more potent the inhibitor, with this compound demonstrating Ki values in the submicromolar range against various α-glucosidases [1].

Data Interpretation and Statistical Analysis

When interpreting results, compare this compound's potency to reference inhibitors such as acarbose (IC₅₀ typically 193-752 μM depending on assay conditions), voglibose (IC₅₀ typically 7-10 μM), and miglitol to provide context for the relative potency of this compound [1] [7] [8]. Statistical analysis should include mean ± standard error of the mean (SEM) or standard deviation (SD) from at least three independent experiments. For SAR studies, note that 3'-O-benzylated analogs with ortho-substituents such as trifluoromethyl or chloro groups often exhibit enhanced potency compared to the parent this compound, with Kappi values as low as 0.017 ± 0.010 μM [1].

Technical Considerations and Troubleshooting

Optimization Parameters
  • Enzyme Concentration: Perform preliminary tests to determine the optimal enzyme dilution that produces linear reaction kinetics over the assay period. Typically, enzyme concentrations of 0.5-1.0 U/mL are suitable, but lot-to-lot variability may require adjustment [5].

  • Substrate Concentration: Use substrate concentrations near the Km value for the enzyme to maximize sensitivity for detecting competitive inhibitors like this compound. For α-glucosidase from S. cerevisiae, Km for pNPG is typically 0.2-0.5 mM [4].

  • Incubation Time: Ensure the reaction is within the linear range for product formation. If >90% of substrate is consumed, shorten incubation time or decrease enzyme concentration to maintain initial velocity conditions [4] [5].

  • pH Optimization: Verify the optimal pH for the specific α-glucosidase enzyme used. While intestinal α-glucosidases typically have pH optima around 6.8, lysosomal α-glucosidase (GAA) functions best at pH 5.2 [1].

Troubleshooting Common Issues
  • High Background Signal: Ensure proper blank subtraction (reaction mixture without enzyme) and check substrate purity. Some pNPG preparations may contain free p-nitrophenol, contributing to background signal.

  • Low Inhibition by Positive Controls: Verify the activity of enzyme preparations and the concentration of reference inhibitors. Acarbose should show IC₅₀ values in the range of 100-750 μM depending on enzyme source and assay conditions [1] [7] [8].

  • High Variability Between Replicates: Ensure consistent temperature during incubation, uniform mixing after substrate addition, and accurate pipetting of small volumes. Use fresh enzyme aliquots to avoid freeze-thaw cycles.

  • Non-linear Kinetics: Reduce enzyme concentration or incubation time if product formation is not linear. The reaction should not exceed 10-15% substrate depletion to maintain initial velocity conditions.

Applications in Drug Discovery

The alpha-glucosidase inhibition assay for this compound and its analogs has significant applications in anti-diabetic drug discovery, particularly for developing treatments for type 2 diabetes and related metabolic disorders [2]. Beyond its immediate application in diabetes therapeutics, this assay system serves as a valuable tool for structure-activity relationship studies, enabling medicinal chemists to optimize the core structure of this compound for enhanced potency, selectivity, and drug-like properties [1] [2]. Recent research has demonstrated that specific structural modifications, particularly at the 3'-position of the side chain, can dramatically enhance inhibitory potency, with certain 3'-O-benzylated analogs exhibiting up to 7-fold greater activity than the parent this compound against human lysosomal α-glucosidase [1].

The assay also facilitates selectivity profiling against different α-glucosidase enzymes, including human lysosomal α-glucosidase (GAA), maltase-glucoamylase (MGAM), and sucrase-isomaltase (SI), which is crucial for developing targeted therapeutics with reduced side effects [2]. Additionally, the protocol can be adapted for high-throughput screening of synthetic and natural product libraries to identify novel α-glucosidase inhibitors, leveraging the robust colorimetric readout that is compatible with automated screening platforms [9]. The combination of experimental results with computational approaches such as molecular docking and dynamics simulations provides insights into the molecular basis of inhibition, guiding rational drug design efforts [1] [9]. Furthermore, the assay has applications in functional food research for evaluating natural extracts and dietary compounds that may help manage postprandial blood glucose levels, expanding its utility beyond pharmaceutical development into nutraceutical applications [7] [5].

References

structural modification of salacinol for increased potency

Author: Smolecule Technical Support Team. Date: February 2026

What is Salacinol and its Mechanism of Action?

This compound is a naturally occurring, potent α-glucosidase inhibitor isolated from plants of the genus Salacia, which have been used in Ayurvedic medicine for treating type-2 diabetes [1] [2].

  • Natural Source: It is found in the roots and stems of Salacia species (e.g., S. reticulata, S. oblonga, S. chinensis) [1].
  • Core Structure: Its structure features a unique thiosugar sulfonium ion, composed of a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation and a 1'-deoxy-D-erythrosyl-3'-sulfate anion [1].
  • Primary Mechanism: It suppresses postprandial blood glucose elevation by inhibiting α-glucosidase enzymes (maltase and sucrase) in the small intestine. This inhibition slows the digestion of carbohydrates into glucose, thereby modulating blood sugar levels [1].

How Does Structural Modification Increase Potency?

The core strategy for enhancing this compound's potency involves modifying its polyol side chain. Introducing hydrophobic (water-repelling) groups at specific positions has proven highly effective.

The table below summarizes the key experimental findings from a study that synthesized and evaluated this compound analogs with different hydrophobic substituents at the 3'-O-position [3]:

Analog Substituent (R Group) Approximate Increase in Potency (vs. This compound)
Methyl (Me) Equal or greater potency
Ethyl (Et) Equal or greater potency
n-Pentyl Equal or greater potency
n-Heptyl Equal or greater potency
n-Tridecyl Equal or greater potency
iso-Butyl (isoBu) Equal or greater potency
neo-Pentyl (neoPent) ~10-fold increase against human maltase

Key SAR Insights:

  • Hydrophobic Interactions: Introducing hydrophobic groups at the 3'-O-position of the polyol side chain significantly enhances α-glucosidase inhibitory activity. This suggests the enzyme's active site has a region that favorably interacts with non-polar groups [3].
  • Steric Effects: The neo-pentyl group was the most effective, indicating that not just hydrophobicity but also the bulk and shape of the substituent are critical for optimal binding and potency [3].
  • Clinical Relevance: The most potent synthetic analogs demonstrated activity that was comparable to or exceeded that of clinically used drugs like voglibose, acarbose, and miglitol [3].

Experimental Workflow for Modification & Evaluation

For researchers designing experiments, the following workflow outlines the key steps from compound design to biological evaluation, integrating methodologies from the search results.

Start Start: Rational Design of Analogs Design Define Modification Goal (e.g., Introduce hydrophobic group) Start->Design Synthesis Chemical Synthesis of this compound Analogs Design->Synthesis InSilico In-silico Docking Study Synthesis->InSilico InVitroRat In-vitro Assay Rat Intestinal α-Glucosidases InSilico->InVitroRat InVitroHuman In-vitro Assay Recombinant Human Maltase InVitroRat->InVitroHuman DataAnalysis Data Analysis & SAR Assessment InVitroHuman->DataAnalysis End Identify Lead Candidate DataAnalysis->End

Methodology Details:

  • Chemical Synthesis: The synthesis of this compound and its analogs involves creating the unique sulfonium ion structure. This typically includes preparing the thiosugar and sulfate side chain precursors before coupling them to form the final sulfonium ion complex [2].
  • In-silico Docking: Molecular docking studies are used to model how the synthesized analogs fit into the active site of human intestinal α-glucosidases (like maltase-glucoamylase). This helps predict binding affinity and rationalize the observed SAR before biological testing [3].
  • In-vitro Biological Evaluation:
    • Enzyme Source: Brush border membrane vesicles from rat small intestine or recombinant human maltase-glucoamylase (MGAM) [1] [3].
    • Assay Protocol: The inhibitory activity is measured by monitoring the hydrolysis of a substrate (like maltose or sucrose) into glucose. The rate of glucose production in the presence of the inhibitor is compared to a control to calculate the percentage inhibition and IC₅₀ values [1] [3].
    • Quantitative Analysis: A robust HPLC-MS method has been developed for the specific identification and quantification of this compound and its analogs in complex mixtures, which is useful for validating synthesis and extraction [4].

Troubleshooting Common Experimental Challenges

Challenge Possible Cause Solution
Low Potency of New Analog Substituent is too polar, small, or incorrectly positioned. Revisit in-silico models; design bulkier, more hydrophobic groups based on SAR (e.g., neo-pentyl) [3].
Poor Aqueous Solubility Introduction of highly hydrophobic moieties. Balance hydrophobicity with polar groups; consider flexible, polar linkers (e.g., ethyleneoxy units) to improve solubility without major potency loss [5].
Difficulty in Isolation or Analysis Complex mixture from synthesis or natural extraction. Employ the validated HPLC-MS method using an Asahipak NH2P-50 column with an acetonitrile-water mobile phase for precise separation and quantification [4].

Key Takeaways for Your Research

  • The 3'-O-position of the polyol side chain is a key modifiable site for enhancing this compound's potency.
  • Hydrophobic and steric effects are the primary drivers for increasing α-glucosidase inhibitory activity.
  • A combination of synthetic chemistry, in-silico docking, and standardized in-vitro assays is essential for an efficient research and development workflow.

References

salacinol stability in artificial gastric juice

Author: Smolecule Technical Support Team. Date: February 2026

Salacinol Stability & Key Properties

This compound and its related analogs demonstrate promising properties for oral drug development, primarily due to their stability in the gastrointestinal environment and targeted local action [1].

Property Experimental Finding Significance / Implication
Gastric Stability Highly stable in artificial gastric juice [1]. Likely to remain intact after oral administration, surviving the acidic stomach environment.
Intestinal Absorption Hardly absorbed from the intestine (based on in situ rat ligated intestinal loop model) [1]. Works locally in the intestine; suggests low risk of systemic side effects and a low oral bioavailability.
Mechanism of Action Potent α-glucosidase inhibitor (IC₅₀ = 3.9–4.9 μM for human maltase) [1]. Acts by delaying carbohydrate digestion, reducing postprandial blood glucose spikes.
Lead Compound Potential Described as a "promising lead" for a new type of anti-diabetic agent [1]. A favorable safety profile and stability make it a strong candidate for further development.

Experimental Protocols for Key Assays

Here are the methodologies for two critical experiments that evaluate this compound's properties.

Protocol: Stability in Artificial Gastric Juice

This experiment directly assesses the compound's resilience to stomach conditions [1].

  • Objective: To determine the stability of this compound and its analogs (kotalanol, neokotalanol) when exposed to a simulated gastric environment.
  • Materials:
    • Pure compounds (this compound, kotalanol, neokotalanol).
    • Artificial gastric juice (exact composition can be based on standard pharmacopeial formulations, e.g., containing pepsin at a specific pH).
  • Method:
    • Incubate the test compounds in the artificial gastric juice for a specified period (e.g., 2 hours) at 37°C.
    • After incubation, analyze the mixture using a suitable analytical method (e.g., High-Performance Liquid Chromatography, HPLC) to quantify the remaining intact parent compound.
  • Expected Outcome: The principal sulfonium constituents (this compound, kotalanol, neokotalanol) are expected to show high stability, with minimal to no degradation observed in the chromatographic analysis [1].
Protocol: Intestinal Absorption (Ligated Intestinal Loop Model)

This in situ experiment evaluates how much of the compound is absorbed through the intestinal lining [1].

  • Objective: To evaluate the intestinal absorption of this compound and related analogs.
  • Animals: Male Sprague-Dawley (SD) rats.
  • Method:
    • Anesthetize the rat and expose the small intestine through a midline incision.
    • Gently flush the intestinal segment to clear its contents.
    • Ligate (tie off) a specific section of the intestine (e.g., 8-10 cm in length) to create a closed loop, ensuring blood circulation remains intact.
    • Inject a solution containing a known concentration of the test compound (this compound) directly into the ligated loop.
    • After a set incubation period (e.g., 30-60 minutes), collect the fluid from the intestinal loop.
    • Analyze the fluid content and compare it to the initial injected solution using HPLC-MS to determine the percentage of the compound that was not absorbed.
  • Expected Outcome: this compound and its analogs are expected to be poorly absorbed, with the vast majority of the compound recovered from the intestinal loop fluid [1].

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the key experiments discussed, from initial stability testing to the evaluation of the mechanism of action.

salacinol_workflow Start Start: Evaluate this compound as Oral Anti-diabetic Lead GastricStability Gastric Stability Test Start->GastricStability IntestinalAbsorption Intestinal Absorption (Ligated Loop Model) Start->IntestinalAbsorption EnzymeInhibition α-Glucosidase Inhibition Assay Start->EnzymeInhibition ResultStable Result: Highly Stable GastricStability->ResultStable ResultNotAbsorbed Result: Poorly Absorbed IntestinalAbsorption->ResultNotAbsorbed ResultInhibits Result: Potent Inhibitor (Low IC₅₀) EnzymeInhibition->ResultInhibits Conclusion Conclusion: Promising Lead (Local action, high stability) ResultStable->Conclusion ResultNotAbsorbed->Conclusion ResultInhibits->Conclusion

Frequently Asked Questions

Q1: If this compound is poorly absorbed, how does it exert its systemic antidiabetic effect? A1: this compound works locally within the lumen of the small intestine. It inhibits the α-glucosidase enzymes (maltase, sucrase) located on the brush border of intestinal cells. This inhibition prevents the breakdown of complex carbohydrates and disaccharides into absorbable glucose, thereby reducing the postprandial (after-meal) rise in blood glucose levels. Since it acts before glucose is absorbed, systemic absorption of the drug itself is not required for its primary therapeutic effect [1] [2].

Q2: What is the significance of this compound's stability in artificial gastric juice for its development as a drug? A2: High stability means the compound will not be broken down in the acidic environment of the stomach after oral administration. This ensures that a sufficient quantity of the active, intact molecule reaches its site of action in the small intestine. This is a critical prerequisite for an effective oral drug and simplifies formulation development [1].

Q3: Are there any known stability or experimental issues I should anticipate when working with this compound in the lab? A3: Based on the available literature, no major stability issues during standard in vitro experiments were reported. The compounds were stable enough to allow for bioassay-guided fractionation, isolation, and various pharmacological tests. However, general best practices for handling bioactive compounds should be followed, such as storing them in a cool, dry place and protecting solutions from prolonged light exposure.

References

optimizing salacinol extraction yield from plant material

Author: Smolecule Technical Support Team. Date: February 2026

Extraction & Purification Methods

The table below summarizes the core techniques for obtaining salacinol from plant material.

Method Aspect Protocol Details
Primary Extraction Use methanol, or 80% aqueous methanol on dried roots/stems of Salacia species (e.g., S. reticulata). Hot water extraction is also effective, particularly for de-O-sulfonated derivatives [1] [2].
Purification (Taste & Activity Improvement) Contact the crude extract with 0.1-20 mass% activated carbon in the presence of an extracting solvent. This improves flavor and can increase α-glucosidase inhibition activity without significantly reducing recovery [3].
Bioassay-Guided Isolation Use α-glucosidase inhibitory activity to guide the separation and isolation of active fractions containing this compound and its analogs [1].

Frequently Asked Questions

Q: What are the key active compounds in Salacia extracts and their significance? A: The primary antidiabetic principles are a class of sulfonium-ion compounds, including This compound, kotalanol, ponkoranol, and salaprinol, along with their de-O-sulfonated analogs [4] [2] [5]. This compound is a potent natural α-glucosidase inhibitor with a unique thiosugar sulfonium sulfate inner salt structure [6]. Its inhibition of intestinal α-glucosidases helps control postprandial blood glucose levels [1] [5].

Q: How stable is this compound during digestion? A: Studies show that the principal sulfonium constituents, including this compound, are highly stable in artificial gastric juice. Furthermore, they are barely absorbed from the intestine based on experiments using a rat ligated intestinal loop model. This means they remain active in the gut where their target enzymes are located [2].

Troubleshooting Guide

The table below outlines potential problems related to yield and activity, along with solutions based on general extraction principles and the specific information available.

Problem Possible Cause Suggested Solution
Low α-glucosidase inhibitory activity Unwanted compounds affecting bioavailability or masking activity. Implement an activated carbon purification step (see methods above) to remove impurities and potentially enhance activity [3].
Low extraction yield Inefficient solvent or method; incorrect plant part. Ensure you are using dried stems and roots of the plant, as these are the primary sources. Confirm the use of recommended solvents like aqueous methanol or hot water [1] [2].
Unpleasant taste of the final extract Presence of various polyphenols and mangiferin. Purify the crude extract using activated carbon treatment, which is documented to significantly improve the flavor profile [3].

Experimental Workflow

The following diagram summarizes the key stages of the this compound extraction and evaluation process.

G Workflow for this compound Extraction and Evaluation cluster_1 Extraction cluster_2 Purification & Analysis Start Plant Material (Dried Stems/Roots) A1 Solvent Options Start->A1 A2 Aqueous Methanol A1->A2  Recommended A3 Hot Water A1->A3  Recommended B1 Activated Carbon Treatment A2->B1 A3->B1 B2 Bioassay-Guided Fractionation B1->B2 B3 α-Glucosidase Inhibition Assay B2->B3  Iterative Process End Purified Extract or Isolated this compound B3->End

References

synthesis of salacinol analogs with hydrophobic substituents

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Hydrophobic Modification

The design of hydrophobic salacinol analogs is based on a clear structural insight. Crystallographic studies of this compound bound to its target enzyme, human maltase-glucoamylase (MGAM), revealed that the hydrophilic 3'-O-sulfonate anion is surrounded by hydrophobic amino acid residues (Phe575, Tyr299, and Trp406) [1]. This creates a potential negative binding interaction.

Replacing this hydrophilic group with hydrophobic substituents improves binding affinity and potency by better complementing the enzyme's active site environment [1] [2].

SAR of Hydrophobic Substituents

Extensive Structure-Activity Relationship (SAR) studies have been conducted on 3'-O-alkyl and 3'-O-benzyl analogs of this compound. The table below summarizes the inhibitory activity (IC₅₀) of key compounds against intestinal maltase.

Compound 3'-O-Substituent Inhibitory Activity (IC₅₀, μM) Notes
This compound (1) -SO₃⁻ (sulfonate) 5.2 μM (rat maltase) [1] Lead compound, natural product.
8g Neopentyl ~10x more potent than 1 (human maltase) [3] [1] Most potent simple alkyl analog.
7 (X = o-NO₂) ortho-Nitrobenzyl IC₅₀ = 0.13 μM (rat maltase) [1] Highly potent, but potential metabolic toxicity concerns [1].
19a 2,4-Dichlorobenzylidene acetal IC₅₀ = 0.50 μM (rat maltase) [4] Example of a potent, multi-substituted benzylidene acetal analog.
20c Selenonium core with 2,4-dichlorobenzylidene acetal IC₅₀ = 0.19 μM (rat sucrase); 48.6% reduction in blood glucose (in vivo) [4] Bioisosteric replacement; shows excellent in vitro and in vivo efficacy.

The synthetic workflow for creating these analogs follows a modular approach, beginning with the preparation of key building blocks and their subsequent coupling.

G Start Start: D-isoascorbic acid or D-galactose A Synthetic Preparation of Key Intermediates Start->A B Thiosugar (9) 2,3,5-tri-O-benzyl-1,4-dideoxy-1,4-epithio-d-arabinitol A->B Multi-step synthesis (See references for details) C Alkyl or Benzyl Epoxides (10a-10g, 14a-14r) A->C Multi-step synthesis (See references for details) D Regioselective Nucleophilic Ring-Opening Coupling Reaction B->D C->D E Crude Coupled Sulfonium Salts D->E F Deprotection (TFA, aqueous conditions) E->F G Final this compound Analogs (8a-8g, 19a-19r, etc.) F->G H Optional: Counterion Exchange (IRA400J Cl⁻ form) G->H For chloride salts I Final Chloride Salt H->I

Core Synthetic Protocol: Coupling Reaction

This is a key, generalizable step for synthesizing various this compound analogs [1] [5] [4].

  • Reaction Type: Regioselective, SN2-type ring-opening of an epoxide by a thiosugar nucleophile.
  • Mechanism: The sulfur atom in the 1,4-dideoxy-1,4-epithio-d-arabinitol attacks the less substituted carbon of the epoxide ring, leading to the formation of the characteristic sulfonium ion center and opening the side chain.
  • Thiosugar (Nucleophile): 2,3,5-tri-O-benzyl-1,4-dideoxy-1,4-epithio-d-arabinitol (9) [1].
  • Electrophile: Various synthetic epoxides with the desired alkyl or benzylidene acetal side chain (e.g., 10a-10g, 14a-14r) [1] [4].
  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP). This solvent is crucial as it promotes the reaction through hydrogen bonding, enhancing the nucleophilicity of the sulfur and the electrophilicity of the epoxide [5].
  • Reaction Conditions: The reaction is typically stirred at room temperature or elevated (e.g., 60°C) for several hours [4].
  • Workup: After coupling, protective groups (e.g., benzyl, benzylidene acetal, PMB) are removed in a single step using an aqueous trifluoroacetic acid (TFA) solution [5]. Counterions can be exchanged to chloride using an IRA-400J (Cl⁻ form) ion-exchange resin [5] [4].

Troubleshooting FAQs

Here are solutions to common experimental challenges.

Q1: The coupling reaction between the thiosugar and epoxide gives low yields. What could be wrong?

  • A: Ensure the anhydrous conditions for the epoxide synthesis and storage. Epoxides are moisture-sensitive and can hydrolyze. Confirm the purity of your epoxide by NMR before use. Using high-purity HFIP as the solvent is critical for success [5].

Q2: My final compound shows incorrect stereochemistry or multiple products by NMR.

  • A: The ring-opening of the epoxide is typically highly regioselective and stereospecific, but it is sensitive to acidic conditions. Avoid using strong acids during the epoxide synthesis or coupling steps, as this can lead to epoxide ring-opening or rearrangement, causing stereochemical impurities [4]. Always characterize intermediate epoxides thoroughly.

Q3: How can I improve the binding potency of my this compound analog beyond simple alkyl chains?

  • A: Consider two advanced strategies:
    • Bioisosteric Replacement: Replace the sulfonium (S+) center with a selenonium (Se+) center. This has recently been shown to significantly boost α-glucosidase inhibitory activity, as in compound 20c [4].
    • Multi-Substituted Benzylidene Acetals: Instead of a single substituent, introduce a second electron-withdrawing group (e.g., chlorine) at the meta or para position on the benzylidene phenyl ring. This can further enhance π-alkyl interactions with enzyme residues like Ala-576 [4].

Q4: The synthetic route from D-isoascorbic acid is too long. Are there alternatives?

  • A: Yes, recent research has developed more efficient diastereoselective syntheses starting from D-galactose, which is more readily available. This route involves designing an appropriate protected epoxide for a highly diastereoselective S-alkylation, yielding the target molecule in a better total yield [2].

I hope this technical guide provides a solid foundation for your work. Would you like me to elaborate on the synthesis of specific intermediates, such as the thiosugar or the various epoxides, or provide more detail on the in vitro biological evaluation methods?

References

enhancing salacinol inhibitory activity against human maltase

Author: Smolecule Technical Support Team. Date: February 2026

Structure-Activity Relationship & Modification Strategies

Strategy Compound Example Experimental Outcome (IC₅₀ or Kᵢ) Key Insight
3'-O-Benzylation [1] Analog 3 (R=H) Ki = 0.022 ± 0.007 µM (against human lysosomal α-glucosidase) [1] Simple benzyl group can dramatically increase potency compared to original salacinol.
Analog 6 (R=o-CF₃) Ki = 0.017 ± 0.010 µM [1] Introducing electron-withdrawing groups (e.g., -CF₃) on the benzyl ring can further enhance activity.
Side Chain Elongation [2] Linear alkyl chain elongation Increased potency against human intestinal maltase [2] Lengthening the polyol side chain is a promising strategy for increasing inhibitor potency.
Sulfur/Selenium Swap [3] Selenium-containing derivative Inhibited recombinant human MGA better than acarbose and comparably to this compound [3] Replacing the sulfur atom in the ring with selenium maintains or improves inhibitory activity.
Critical Stereochemistry [1] 2'-epi-salacinol (10) Ki = 2794 ± 294 µM (significantly less active) [1] The (S) configuration at the 2'-hydroxyl group is essential for strong binding; altering it drastically reduces activity.

Experimental Protocols for Key Activities

Here are detailed methodologies for critical experiments used in the studies to evaluate new this compound derivatives.

Maltase Inhibition Assay (Standard Protocol)

This protocol measures the ability of a compound to inhibit maltase activity [4] [5].

  • Principle: The assay measures the glucose released from maltose by maltase. The glucose is quantified using a glucose oxidase assay kit, which produces a colorimetric change measurable at 492 nm.
  • Reagents:
    • Maltase from Saccharomyces cerevisiae.
    • Maltose solution (substrate).
    • Phosphate buffer (100 mM, pH 7.0).
    • Glucose assay kit.
    • Test compounds (e.g., this compound derivatives) dissolved in buffer or a suitable solvent.
  • Procedure:
    • Pre-incubation: Mix 20 µL of maltase solution (0.33 units/mL) with 50 µL of the test compound at various concentrations. Incubate at 37°C for 10 minutes [4].
    • Initiate Reaction: Add 30 µL of maltose solution (e.g., 86.3 mM) to the mixture [4].
    • Reaction Incubation: Incubate at 37°C for a set time (e.g., 10-12 minutes) [4] [5].
    • Terminate Reaction: Heat the reaction mixture at 100°C for 10 minutes to denature the enzyme and stop the reaction [4].
    • Glucose Measurement: Add a chromogenic agent from the glucose assay kit to the supernatant. Measure the absorbance at 492 nm after color development [4].
  • Data Analysis:
    • Calculate % inhibition: [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100% [5].
    • Plot % inhibition against inhibitor concentration to determine the IC₅₀ value (concentration causing 50% inhibition).
Synthesis of 3'-O-Benzylated this compound Analogs

This is a generalized workflow for creating one of the most potent classes of this compound derivatives [1].

  • Step 1 - Coupling: A thiosugar precursor is reacted with a cyclic sulfate ester in 1,1,3,3,3-hexafluoroisopropanol (HFIP). This solvent favors α-facial attack on the sulfur atom, forming the core sulfonium ion structure with the desired stereochemistry [1].
  • Step 2 - Deprotection: The coupled product is treated with aqueous trifluoroacetic acid (TFA) to remove protecting groups (e.g., p-methoxybenzyl (PMB) and benzylidene acetal), revealing the final active compound [1].
  • Step 3 - Characterization: The structure and stereochemistry of the final product are confirmed using ¹³C NMR spectroscopy. A key indicator of a successful 3'-O-benzylated "neothis compound" (de-O-sulfonated) structure is a significant upfield chemical shift of the C-3' carbon signal compared to the sulfated version [1].

Troubleshooting Common Experimental Issues

Q1: My newly synthesized this compound analog shows very low inhibitory activity. What could be the primary cause?

  • A1: The most probable cause is an issue with the stereochemistry at the 2'-position of the side chain. The 2'-hydroxyl group must be in the (S) configuration for high-affinity binding [1]. Verify the synthesis route to ensure the correct stereochemistry is achieved and confirmed by NMR. A 2'-epimer (wrong stereochemistry) can result in a drop of potency by several orders of magnitude [1].

Q2: The synthetic yield of my target compound is low. How can I optimize it?

  • A2: Focus on the coupling reaction between the thiosugar and the cyclic sulfate. Using HFIP as a solvent has been shown to provide high yields (e.g., 76-89%) by preferentially promoting the formation of the desired stereoisomer during the sulfonium ion formation [1].

Q3: Why is it beneficial to create "neothis compound" (de-O-sulfonated) derivatives?

  • A3: Removing the sulfate group at the 3'-oxygen and replacing it with a neutral group (like a benzyl ether) simplifies the synthesis and can greatly enhance inhibitory potency and potentially improve pharmacological properties [1] [6]. The 3'-O-benzylated neothis compound analogs represent some of the most potent synthetic inhibitors known [1].

Research Workflow Overview

The diagram below summarizes the logical workflow for enhancing this compound's activity, from design to evaluation.

Start Start: Design this compound Derivative SC Modify Side Chain Start->SC RC Modify Ring Structure Start->RC SC1 Elongate polyol side chain (e.g., alkyl groups) SC->SC1 SC2 Introduce 3'-O-benzyl group with electron-withdrawing substituents SC->SC2 S Confirm Stereochemistry (2'S configuration is critical) SC1->S SC2->S RC1 Replace sulfur with selenium atom RC->RC1 RC1->S S1 Synthesize Derivative (e.g., coupling in HFIP, deprotection) S->S1 A Assay Inhibitory Activity (e.g., Maltase Inhibition Assay) S1->A E Evaluate Results (Determine IC₅₀ / Kᵢ) A->E L Lead Compound for Further Development E->L

References

Salacinol Limitations & Synthetic Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key challenges associated with natural salacinol and the primary strategies researchers use to address them.

Limitation Underlying Issue Proposed Solution & Synthetic Target
Metabolic Instability The sulfate ester in the side chain is susceptible to enzymatic cleavage, reducing its in vivo activity [1]. Synthesize de-O-sulfonated analogs (e.g., Neothis compound, Neokotalanol) [2] [3].
Suboptimal Potency The original structure has a specific, but not maximal, binding affinity for the α-glucosidase enzyme [1]. Modify the hydrophobic character, particularly by adding alkyl groups at the 3'-position of the side chain [1].
Limited SAR Knowledge The relationship between specific structural features and biological activity was not fully understood, hindering rational design [1]. Conduct systematic Structure-Activity Relationship (SAR) studies through synthesis of analogs with varied polyol chain lengths and substituents [1] [2].

Troubleshooting Common Experimental Challenges

Here are some frequently encountered issues and their evidence-based solutions.

FAQ 1: How can I improve the metabolic stability of this compound-based compounds?

  • Challenge: The compound is deactivated too quickly in biological systems.
  • Solution: Focus on synthesizing desulfated analogs. Research confirms that compounds like neokotalanol retain potent inhibitory activity against human α-glucosidases while showing high stability in artificial gastric juice, making them promising drug leads [3].

FAQ 2: The synthetic yield of my target analog is low. What strategic improvements can I make?

  • Challenge: Low yields and inefficient synthesis.
  • Solution: Implement a bioisosteric replacement strategy. A powerful approach is the "chalcogen exchange," where oxygen atoms in the sugar moiety are replaced with sulfur or selenium. This not only boosts biological activity but can also improve the pharmacokinetic profile of the resulting molecules [4]. Furthermore, develop highly diastereoselective synthetic routes to ensure correct stereochemistry and improve overall efficiency [1].

FAQ 3: My compound is potent in enzyme assays but shows low in vivo efficacy. What could be the reason?

  • Challenge: Disconnect between in vitro and in vivo results.
  • Solution: This is expected behavior for some optimized this compound derivatives. Studies using a rat ligated intestinal loop model show that sulfonium constituents like this compound and neokotalanol are hardly absorbed from the intestine [3]. This is a positive trait for an α-glucosidase inhibitor, as it allows the drug to act locally within the intestine without entering the systemic circulation, potentially reducing side effects.

Detailed Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay This protocol is fundamental for evaluating the potency of your synthetic analogs [3].

  • Enzyme Source: Use commercially available human α-glucosidase enzymes (maltase and sucrase) to ensure clinical relevance.
  • Reaction Mixture: Incubate the enzyme with your test compound (across a range of concentrations) and a specific substrate (e.g., maltose or sucrose) in a suitable buffer (e.g., phosphate buffer, pH 6.8) at 37°C.
  • Detection: Measure the liberated glucose using the glucose oxidase method.
  • Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of enzyme activity). Compare your results to a positive control like acarbose or voglibose. Potent this compound derivatives show IC₅₀ values in the low micromolar range (e.g., 3.9–4.9 μM for maltase) [3].

Protocol 2: Assessing Metabolic Stability in Artificial Gastric Juice This test predicts whether your compound will survive the stomach's acidic environment [3].

  • Preparation: Prepare an artificial gastric juice solution (e.g., pH ~1.2, containing pepsin).
  • Incubation: Add your compound to the solution and incubate at 37°C for a predetermined time (e.g., 2 hours).
  • Analysis: Monitor the integrity of your compound over time using analytical techniques like LC-MS. Stable compounds, such as neokotalanol, will show minimal degradation [3].

The following workflow outlines the key stages in the rational design and evaluation of improved this compound analogs.

G Start Identify Limitation: Low In Vivo Stability A Design Analog: De-O-sulfated Derivative Start->A B Chemical Synthesis A->B C In Vitro Screening: α-Glucosidase Inhibition Assay B->C D Stability Assessment: Artificial Gastric Juice Test C->D E In Vivo Evaluation: Starch-Loaded Rat Model D->E F Lead Compound E->F

SAR Guide for Structural Modification

This table outlines key structural features of this compound and the effects of modifying them, based on published SAR studies [1].

Structural Element Role & SAR Insight Synthetic Guidance
Sulfonium Core Essential for electrostatic interaction with the enzyme's active site [1]. Consider it a pharmacophore; retain the core in most designs.
Polyol Side Chain The length and hydrophobicity critically influence potency [1] [2]. Elongate the chain (e.g., Kotalanol, C7) or introduce 3'-O-alkyl groups to enhance hydrophobic interactions [1].
Sulfate Group Contributes to binding but is a site of metabolic instability [1] [2]. Remove it to create stable analogs (e.g., Neothis compound) or replace it with a stable bioisostere [2].
Sulfur in Sugar Ring The 4'-thio sugar is a key recognition element [1] [4]. Explore chalcogen exchange (e.g., Seleno-analogs) for potential activity boosts [4].

References

3'-O-substitution effects on salacinol potency

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles: 3'-O-Substitution & Potency

The key insight from recent SAR studies is that replacing the original 3'-O-sulfate group in natural salacinol with hydrophobic moieties significantly boosts inhibitory activity against α-glucosidases. The sulfate group is not essential for activity, and introducing hydrophobic groups leads to stronger enzyme inhibition, often surpassing commonly used drugs like voglibose and acarbose [1] [2] [3].

The enhanced potency is attributed to the hydrophobic alkyl or benzyl group occupying a complementary region in the enzyme's active site, facilitating stronger binding [1] [3]. The stereochemistry of the side chain is also critical; even minor changes can drastically reduce potency [2].

Experimental Protocols

Here are the detailed methodologies for the key experiments related to the synthesis and evaluation of 3'-O-substituted this compound analogs.

Protocol 1: Diastereoselective Synthesis of 3'-O-Substituted Analogs

This protocol, adapted from a 2017 study, describes a high-yielding and diastereoselective synthesis method [4].

  • Objective: To synthesize this compound-type inhibitors via S-alkylation of a thiosugar with an epoxide.
  • Reagents:
    • Thiosugar precursor: 1,4-dideoxy-1,4-epithio-D-arabinitol [1].
    • Epoxides: Various 3'-O-alkyl or benzyl epoxides (e.g., methyl, ethyl, n-Tridec, neopentyl, benzyl) [1] [3].
    • Solvent: 1,1,3,3,3-Hexafluoroisopropanol (HFIP).
  • Procedure:
    • React the thiosugar with the chosen epoxide in HFIP at room temperature.
    • Monitor the reaction until completion. This method achieves a high diastereomeric ratio (dr, α/β ≈ 26/1) [4].
    • For analogs requiring deprotection (e.g., removal of p-methoxybenzyl (PMB) or benzylidene acetal groups), treat the coupled product with aqueous trifluoroacetic acid (TFA) [2].
    • Purify the final product using standard techniques like column chromatography or preparative HPLC.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This standard assay measures the inhibitory potency (IC₅₀ or Kᵢ) of synthesized compounds [2] [3].

  • Objective: To determine the inhibitory activity of this compound analogs against α-glucosidases.
  • Enzyme Source: Recombinant human lysosomal α-glucosidase (GAA) or rat small intestinal maltase and sucrase [2] [3].
  • Substrate: 4-Nitrophenyl-α-D-glucopyranoside (α-p-NPG) [2].
  • Assay Conditions:
    • Buffer: pH 5.2 for GAA; neutral pH for intestinal α-glucosidases.
    • Pre-incubate the enzyme with varying concentrations of the inhibitor.
    • Initiate the reaction by adding the substrate.
    • Monitor the release of 4-nitrophenol spectrophotometrically at 405 nm.
  • Data Analysis: Calculate IC₅₀ values or apparent inhibitory constants (Kₐₚₚᵢ) from the dose-response data.

Comparative Potency Data

The following tables summarize the quantitative data for various 3'-O-substituted this compound analogs, providing a clear comparison for your research.

Table 1: Inhibitory Activity of 3'-O-Alkylated Analogs

Analog (3'-O-Substituent) Target Enzyme IC₅₀ or Kᵢ (μM) Reference Compound & Potency
This compound (1) - natural sulfate Rat intestinal α-glucosidases Baseline [1] Less potent than some analogs [3]
9a (Methyl) Rat intestinal α-glucosidases Equal or higher than 1 [1] More potent than voglibose, acarbose, miglitol [3]
9b (Ethyl) Rat intestinal α-glucosidases Equal or higher than 1 [1] More potent than voglibose, acarbose, miglitol [3]
8g (Neopentyl) Human maltase ~10x more potent than 1 [3] One of the most potent designed compounds [3]
9d (Benzyl) Rat intestinal α-glucosidases More potent than 1 [1] More potent than current anti-diabetics [1]

Table 2: Inhibitory Activity of 3'-O-Benzylated Analogs against Human α-Glucosidase GAA

Analog (3'-O-Substituent) Kₐₚₚᵢ (μM) Notes
This compound (1) 0.12 ± 0.02 [2] Prototypal compound
Neothis compound (2 - desulfated) 3.6 ± 0.3 [2] Less potent than sulfated 1 against GAA
3 (H, Benzyl) 0.022 ± 0.007 [2] One of the most potent inhibitors
4 (o-CH₃) 0.034 ± 0.009 [2] Highly potent
5 (o-Cl) 0.030 ± 0.009 [2] Highly potent
6 (o-CF₃) 0.017 ± 0.010 [2] One of the most potent inhibitors
Voglibose (reference drug) 7.6 ± 0.8 [2] Less potent than most benzylated analogs

Troubleshooting FAQs

  • Q: I am observing low diastereoselectivity in the coupling reaction. What can I do?

    • A: Ensure you are using HFIP as the solvent. This has been shown to dramatically improve the diastereomeric ratio to approximately 26:1 (α/β) compared to other solvents [4].
  • Q: My synthetic analog shows unexpectedly low inhibitory activity. What are the potential causes?

    • A:
      • Check Stereochemistry: Confirm the stereochemistry of your intermediate epoxide and final product. Inversion at the 2'-S position, in particular, leads to a dramatic (over 20,000-fold) loss of potency [2].
      • Verify Purity: Ensure your compound is pure and fully characterized.
      • Assay Conditions: Double-check the pH and enzyme source used in your assay, as potency can vary significantly between human GAA (acidic pH) and intestinal maltase (neutral pH) [2].
  • Q: Which 3'-O substituents are recommended for the highest potency?

    • A: Current research indicates that bulky, hydrophobic groups like neopentyl (8g) and ortho-substituted benzyl groups (especially o-CF₃ (6) and o-Cl (5)) yield some of the most potent analogs against both intestinal and lysosomal α-glucosidases [2] [3].

Workflow & Structure-Activity Relationship

The diagram below illustrates the logical workflow from compound synthesis to evaluation, and the key structural features that influence potency.

A Start: Choose 3'-O Substituent B Synthesis via S-Alkylation (Solvent: HFIP for high dr) A->B C In vitro α-Glucosidase Inhibition Assay B->C D Result: Determine IC₅₀/Ki C->D E SAR Analysis D->E F Key SAR Insights G Hydrophobic groups (e.g., neopentyl, benzyl) boost potency H Correct stereochemistry at 2' and 3' positions is critical I 3'-O-sulfate group is not essential for activity

References

salacinol vs voglibose efficacy in diabetes models

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Salacinol vs. Voglibose

Feature This compound Voglibose
Source/Origin Natural compound isolated from plants of the genus Salacia (e.g., S. reticulata, S. oblonga) [1]. Synthetic compound, originally isolated from Streptomyces bacteria [2].
Chemical Class Unique thiosugar sulfonium sulfate [1]. A competitive alpha-glucosidase inhibitor [2].
Primary Mechanism Reversible inhibition of intestinal alpha-glucosidases (maltase, sucrase) [1]. Reversible inhibition of intestinal alpha-glucosidases (maltase, sucrase) [2].
Key Molecular Targets Maltase (IC₅₀ = ~42 μg/mL for S. reticulata extract); Sucrase (IC₅₀ = ~32 μg/mL for S. reticulata extract) [1]. Sucrase, maltase, isomaltase; does not inhibit lactase [2].
Efficacy in Animal Models Suppressed postprandial blood glucose elevation in maltose- and sucrose-loaded rats at 50 mg/kg (p.o.) [1]. Improves postprandial hyperglycemia in diabetic rat models; effective in combination with other agents [3].
Other Notable Effects No hypoglycemic activity in alloxan-induced diabetic mice, suggesting a mechanism focused on carbohydrate digestion [1]. Increases secretion of glucagon-like peptide-1 (GLP-1), which may enhance insulin secretion and sensitivity [2].

Experimental Data and Protocols

The experimental data for these two compounds come from different stages of research, which is important to consider when comparing them.

Research on this compound

The data for this compound is derived from initial, basic pharmacological studies.

  • In Vitro Enzyme Inhibition Assay: The inhibitory activity (IC₅₀) of a Salacia reticulata methanol extract against maltase and sucrase was determined using rat small intestinal brush border membrane vesicles as an enzyme source [1].
  • In Vivo Efficacy Model: The extract's effect on postprandial blood glucose was tested in sugar-loaded rat models. Rats were orally administered the extract (50 mg/kg) followed by a loading dose of maltose or sucrose. Blood glucose levels were then measured over time. The extract showed significant suppression of blood glucose elevation after sucrose and maltose loads, but not after a glucose load, confirming its action via alpha-glucosidase inhibition [1].
Research on Voglibose

Voglibose has been studied in more complex, disease-state models, including recent combination therapy research.

  • Advanced Animal Model: A 2025 study induced Type 2 Diabetes in male Wistar Albino rats by first feeding a high-fat diet for two weeks, followed by a low-dose injection of streptozotocin (STZ, 35 mg/kg). Rats with confirmed postprandial blood glucose ≥ 250 mg/dL were included [3].
  • Treatment Protocol: Diabetic rats were divided into groups receiving different treatments for 7 weeks, including:
    • Voglibose alone (10 mg)
    • Voglibose + Ubiquinone
    • Voglibose + Tempol + Ubiquinone
    • Voglibose + Glibenclamide [3]
  • Outcome Measures: Researchers assessed glucose metabolism, insulin sensitivity, inflammatory markers, oxidative stress parameters, and gene expression levels related to insulin signaling (GLUT4, PIK3R1) [3].

Safety and Tolerability Profile

  • This compound/Salacia Extracts: A safety study in rats noted that a Salacia oblonga extract led to reduced weight gain and changes in cecal and colonic morphology. These effects were attributed to the inhibition of carbohydrate digestion and subsequent fermentation in the gut, and were not considered adverse [4]. Another study found no adverse effects at a dose of about 583 mg/kg/day for two weeks [4].
  • Voglibose: As a poorly absorbed drug [2], its side effects are primarily gastrointestinal. An overdose is not expected to cause systemic toxicity or hypoglycemia but may result in transient flatulence, diarrhea, and abdominal discomfort [2].

Mechanisms of Action Visualized

The following diagrams illustrate the core mechanism shared by both compounds and a more advanced therapeutic strategy involving Voglibose.

mechanism Mechanism of Alpha-Glucosidase Inhibition ComplexCarbs Dietary Complex Carbohydrates Disaccharides Disaccharides (e.g., Sucrose, Maltose) ComplexCarbs->Disaccharides Digestion Glucose Glucose Disaccharides->Glucose Hydrolysis Absorption Absorption into Bloodstream Glucose->Absorption Enzyme α-Glucosidase Enzyme Enzyme->Disaccharides Catalyzes Inhibitor Inhibitor (this compound/Voglibose) Inhibitor->Enzyme Inhibits

advanced_mech Voglibose Multi-Target Therapy Model Voglibose Voglibose PP_Hyperglycemia Postprandial Hyperglycemia Voglibose->PP_Hyperglycemia Reduces Ubiquinone Ubiquinone (Coenzyme Q10) OxidativeStress Oxidative Stress Ubiquinone->OxidativeStress Reduces Inflammation Inflammation Ubiquinone->Inflammation Reduces Tempol Tempol Tempol->OxidativeStress Reduces InsulinResistance Insulin Resistance PP_Hyperglycemia->InsulinResistance OxidativeStress->InsulinResistance Inflammation->InsulinResistance ImprovedOutcomes Improved Glycemic Control & Insulin Sensitivity InsulinResistance->ImprovedOutcomes

Key Insights for Researchers

  • This compound represents a promising natural product lead with a novel chemical structure. It is well-characterized in basic models for its primary mechanism of action. However, its development into a therapeutic agent requires further investigation, including comprehensive toxicology studies, clinical trials, and optimization of extraction or synthesis [1].
  • Voglibose is an established synthetic drug with a well-defined safety and pharmacokinetic profile. Current research, as illustrated in the diagram above, is exploring its potential in multi-target therapies. Combining its mechanism with agents that address oxidative stress and inflammation (like ubiquinone and tempol) has shown enhanced efficacy in preclinical models, pointing to a promising strategy for complex Type 2 Diabetes cases [3].

References

comparative alpha-glucosidase inhibition of salacinol analogs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Inhibitory Activity of Salacinol Analogs

The table below compiles key inhibitory data for this compound and its analogs against various α-glucosidases, highlighting their potential as antidiabetic agents.

Compound Name Target Enzyme Inhibitory Potency (Ki or IC50) Experimental Conditions Citation
This compound (1) Human lysosomal α-glucosidase (GAA) ( K_{app}^{i} ) = 0.12 ± 0.02 µM pH 5.2, substrate: α-p-NPG [1]
Neothis compound (2) Human lysosomal α-glucosidase (GAA) ( K_{app}^{i} ) = 3.6 ± 0.3 µM pH 5.2, substrate: α-p-NPG [1]
3'-O-benzylated Analogs (3-7) Human lysosomal α-glucosidase (GAA) ( K_{app}^{i} ) = 0.017 - 0.17 µM pH 5.2, substrate: α-p-NPG [1]
3'-epi-Salacinol (8) Human lysosomal α-glucosidase (GAA) ( K_{app}^{i} ) = 1.0 ± 0.1 µM pH 5.2, substrate: α-p-NPG [1]
2'-epi-Salacinol (10) Human lysosomal α-glucosidase (GAA) ( K_{app}^{i} ) = 2794 ± 294 µM pH 5.2, substrate: α-p-NPG [1]
This compound (1) Rat intestinal maltase IC50 = ~4-5 µM (vs. human enzymes) N/A [2]
Kotalanol (3) Rat intestinal maltase IC50 = ~4-5 µM (vs. human enzymes) N/A [2]
Voglibose Human lysosomal α-glucosidase (GAA) ( K_{app}^{i} ) = 7.6 ± 0.8 µM pH 5.2, substrate: α-p-NPG [1]
Acarbose Human lysosomal α-glucosidase (GAA) ( K_{app}^{i} ) = 40 ± 2 µM pH 5.2, substrate: α-p-NPG [1]

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of this compound analogs is governed by several critical structural factors:

  • Essential Thiosugar Ring: The five-membered thiosugar ring in this compound is crucial for activity. Synthetic analogs with a cleaved or truncated ring show a complete loss of inhibitory potency, unlike some azasugar inhibitors where the ring is not essential [3].
  • Side-Chain Stereochemistry: The configuration at the 2'- and 3'-positions of the side chain has a dramatic effect. The natural (4'S) configuration is vital. Inversion at the 2'-position (e.g., 2'-epi-salacinol (10)) leads to a drastic (>20,000-fold) reduction in potency against GAA. Inversion at the 3'-position (e.g., 3'-epi-salacinol (8)) also causes a significant (over 8-fold) drop in activity [1].
  • 3'-O-Substituent: Replacing the 3'-O-sulfate group with a benzyl group can enhance potency. The 3'-O-benzylated analogs (3-6) are among the most potent inhibitors reported, with sub-micromolar Ki values against GAA. The presence of ortho-substituents (e.g., -Cl, -CF3>) on the benzyl ring can further fine-tune the activity [1].

Experimental Protocols for Key Data

The comparative data is generated through standardized biochemical assays:

  • Enzyme Source: Recombinant human lysosomal α-glucosidase (GAA, GH31 family) is commonly used to evaluate therapeutic potential for metabolic diseases [1].
  • Standard Assay Conditions:
    • Buffer: Assays are typically conducted at pH 5.2 to mimic the lysosomal environment [1].
    • Substrate: 4-Nitrophenyl α-D-glucopyranoside (α-p-NPG) is used as the synthetic substrate. Its hydrolysis releases 4-nitrophenol, which is easily monitored by a colorimetric change [1].
    • Activity Measurement: Enzyme activity is measured by tracking the increase in absorbance at 400 nm corresponding to 4-nitrophenol release. Inhibitors are incubated with the enzyme and substrate, and the reduction in reaction velocity is used to calculate IC50 or Ki values [1] [2].
  • In Vivo Evaluation: For compounds like this compound and kotalanol, efficacy is confirmed in animal models (e.g., starch-loaded rats or KK-Ay mice). Blood glucose levels are measured over time after carbohydrate loading with and without the inhibitor [2].

Mechanism and Selectivity

The mechanism and therapeutic profile are key to their application:

  • Mechanism of Action: this compound competitively inhibits α-glucosidases, acting as a transition-state mimic. The positively charged sulfonium ion mimics the oxocarbenium ion intermediate formed during glycosidic bond cleavage [4].
  • Selectivity: this compound and its key analogs show high selectivity for α-glucosidases over β-glucosidases, exhibiting no significant inhibition against β-glucosidases even at high concentrations (>1000 µM) [1].
  • Therapeutic Profile: These inhibitors are not significantly absorbed from the intestine and are stable in gastric juice, allowing them to act locally in the digestive tract. This minimizes systemic exposure and can lead to fewer side effects compared to some absorbed drugs [2].

Research Workflow and Mechanism

The following diagram illustrates the typical workflow from compound synthesis to establishing mechanism of action, as detailed in the research.

G Start Start: Natural Product Salacia Plant Extract A Extraction & Isolation or Chemical Synthesis Start->A B In Vitro Biochemical Assay (pH 5.2, α-p-NPG substrate) A->B C SAR Analysis (e.g., Thiosugar Ring, Stereochemistry) B->C D In Vivo Validation (KK-Ay mice, starch-loaded rats) C->D E Mechanism Elucidation (Competitive Inhibition, Transition-State Mimic) D->E End Outcome: Potent and Selective α-Glucosidase Inhibitor E->End

Key Conclusions for Drug Development

This compound presents a promising natural scaffold for antidiabetic drug development.

  • Potency vs. Clinical Drugs: Several this compound analogs demonstrate significantly greater potency in vitro against human lysosomal α-glucosidase (GAA) compared to the clinical drugs acarbose and voglibose [1].
  • Optimized Analogs: Simple structural modifications, particularly 3'-O-benzylation, can produce analogs with low nanomolar inhibitory constants, making them among the most potent synthetic inhibitors in this class [1].
  • Favorable Properties: Natural sulfonium ions from Salacia are stable in the gut and not readily absorbed, which may contribute to a localized effect and potentially fewer systemic side effects [2].

References

safety profile of salacinol versus pharmaceutical inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Salacinol

Feature Description
Origin Naturally occurring compound isolated from plants of the genus Salacia (e.g., S. reticulata, S. oblonga) [1].
Mechanism of Action Potent and competitive inhibition of intestinal α-glucosidases (maltase, sucrase) [1] [2] [3].
Reported Side Effects Clinical trials on Salacia extracts report minimal side effects [2] [4].
Key Structural Feature Unique thiosugar sulfonium sulfate inner salt structure [1] [3].

Comparison with Pharmaceutical Inhibitors

This compound functions as a competitive inhibitor, meaning it binds directly to the active site of the α-glucosidase enzyme, competing with the dietary substrate [2] [5]. This mechanism is similar to drugs like acarbose and voglibose [5].

The potential for a better safety profile arises from its high selectivity. Studies indicate that this compound and its analogs are potent against intestinal α-glucosidases but show significantly less inhibition against other enzymes like β-glucosidase, and some analogs are highly potent against lysosomal α-glucosidase (GAA) [2]. This selective action may help it avoid the side effects common to pharmaceuticals.

The most compelling evidence for its tolerability comes from clinical trials. While pharmaceutical α-glucosidase inhibitors are known to cause gastrointestinal distress, clinical trials using extracts of Salacia reticulata (which contains this compound and kotalanol) on patients with type-2 diabetes showed promising therapeutic effects and minimal side effects [2]. Another review confirmed that no adverse effects were reported with Salacia oblonga extract in rats, supporting a good safety potential for humans [4].

Experimental Evidence & Protocols

To evaluate the activity and potential mechanisms of α-glucosidase inhibitors like this compound, researchers use standardized biochemical and in vivo protocols.

In Vitro α-Glucosidase Inhibition Assay

This is the primary method to identify and characterize inhibitors.

  • Objective: To determine the inhibitory activity (IC₅₀ or Kᵢ values) of a compound against target enzymes [2] [6].
  • Key Reagents: Enzyme preparation (e.g., rat intestinal brush border membrane vesicles, recombinant human enzymes), substrate (e.g., maltose, sucrose, or synthetic p-nitrophenyl-α-D-glucopyranoside), and the test compound [1] [2].
  • Typical Protocol:
    • Incubate the enzyme with the test compound at a specific pH and temperature.
    • Initiate the reaction by adding the substrate.
    • Measure the reaction products, often by quantifying the released glucose.
    • Calculate the percentage inhibition and IC₅₀ value [2] [6].
  • Kinetic Studies: To determine the mechanism of inhibition (e.g., competitive), researchers use Lineweaver-Burk plots, where an increasing Kₘ and unchanged Vₘₐₓ with rising inhibitor concentration indicates competitive inhibition [6].
In Vivo Efficacy in Animal Models
  • Objective: To confirm the hypoglycemic effect observed in vitro.
  • Common Model: Sugar-loaded rats (maltose or sucrose) [1] [3].
  • Typical Protocol:
    • Administer the test compound (e.g., plant extract or purified this compound) orally to rats.
    • Shortly after, load the animals with a specific sugar (maltose/sucrose).
    • Monitor blood glucose levels at regular intervals post-loading.
    • The extract/compound shows efficacy if it suppresses the postprandial rise in blood glucose without causing hypoglycemia in glucose-loaded models [1] [3].

The following diagram illustrates the core experimental workflow from discovery to efficacy evaluation.

G Start Plant Material (Salacia roots/stems) A Extraction & Isolation (Bioassay-guided fractionation) Start->A B In Vitro Screening (α-Glucosidase inhibition assay) A->B C Structure Elucidation (NMR, X-ray crystallography) B->C D In Vivo Validation (Sugar-loaded rat model) C->D E SAR & Optimization (Synthetic analog development) D->E

Key Insights for Researchers

  • A Promising, Multi-Targeted Natural Lead: this compound is not a single compound but a representative of a novel class of thiosugar sulfonium inhibitors. Its natural origin, potency, and high selectivity make it an excellent lead structure for developing new anti-diabetic agents [1] [5].
  • The SAR Advantage: The structure-activity relationship (SAR) of this compound is well-investigated. Key findings show that the 3'-O-sulfonate can be replaced with benzyl groups to create analogs with superior potency, and the stereochemistry of the side chain is critical for binding [2]. This provides a clear path for medicinal chemistry optimization.
  • Mind the Evidence Gap: It is crucial to distinguish between the safety of the whole plant extract used in traditional medicine and clinical trials, and the safety of the purified this compound compound. A rigorous toxicological profile for the isolated compound, as required for pharmaceutical development, is not yet available in the public domain.

References

efficacy comparison of different Salacia species extracts

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Salacia Species

The table below summarizes the key experimental findings for S. reticulata and S. oblonga.

Species Key Active Compounds Tested Models Main Efficacy & Key Results Proposed Mechanisms of Action

| Salacia reticulata | Salacinol, Kotalanol, Mangiferin [1] | In Vivo: OLETF rats, HFD-induced obese mice [2] [3] In Vitro: C2C12 myotubes, 3T3-L1 adipocytes [2] [3] | Diabetes: ↓ Fasting blood glucose, ↓ HbA1c, ↓ HOMA-IR, improved glucose tolerance [2]. Obesity: ↓ Body weight gain, ↓ adipose tissue mass, ↓ adipocyte size [3]. | • Inhibits α-glucosidase & α-amylase [2]. • Activates insulin signaling (IRS-1, PI3K, Akt) & GLUT4 expression [2]. • Modulates lipid metabolism (↓ adipogenesis, ↑ lipolysis) [3]. • Increases GLP-1 & adiponectin levels [2]. | | Salacia oblonga | this compound, Kotalanol, Mangiferin, Ponkoranol [4] [5] | In Vivo: Streptozotocin-induced diabetic rats [5] | Diabetes: ↓ Fasting blood glucose, ↑ insulin secretion [5]. | • Potently inhibits α-glucosidase [4]. • Upregulates PDX1 expression, promoting alpha-to-beta cell trans-differentiation and beta-cell regeneration [5]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key methodologies used in the cited literature.

In Vivo Animal Studies
  • Animal Models:
    • Type 2 Diabetes & Obesity: Otsuka Long-Evans Tokushima Fatty (OLETF) rats or C57BL/6J mice fed a High-Fat Diet (HFD; 60% kcal from fat) are common models [2] [3].
    • Type 1 Diabetes: Streptozotocin (STZ)-induced diabetic Wistar rats (typically at 40-60 mg/kg, i.p.) are used to model beta-cell destruction [5].
  • Dosing & Administration:
    • S. reticulata extracts were administered orally at 25, 50, and 100 mg/kg body weight for 12-16 weeks [2] [3].
    • S. oblonga aqueous root extract was given orally at 200 mg/kg body weight for 8 weeks [5].
    • Metformin (250 mg/kg) is often used as a positive control [3].
  • Key Outcome Measurements:
    • Glycemic Control: Fasting blood glucose, HbA1c, oral glucose tolerance test (OGTT), fasting insulin, HOMA-IR index [2].
    • Lipid Metabolism: Serum triglycerides, total cholesterol, LDL/HDL-cholesterol [3] [5].
    • Tissue Analysis: Adipose tissue mass, adipocyte size (H&E staining), pancreatic histology and immunohistochemistry (for insulin, glucagon, PDX1) [3] [5].
    • Protein/ Gene Expression: Western blot and qRT-PCR analysis of tissues for proteins like PI3K, Akt, AMPK, GLUT4, PPAR-γ, and PDX1 [2] [5].
In Vitro Studies
  • Cell Lines:
    • C2C12 mouse myotubes for studying glucose uptake and insulin signaling pathways [2].
    • 3T3-L1 mouse pre-adipocytes for investigating adipogenesis, lipogenesis, and lipolysis [3].
  • Treatment & Analysis:
    • Cells are treated with various concentrations of Salacia extracts during or after differentiation.
    • Glucose Uptake: Measured in C2C12 myotubes, often with insulin as a positive control [2].
    • Lipid Accumulation: Quantified in 3T3-L1 adipocytes using Oil Red O staining [3].
    • Enzyme Inhibition: α-glucosidase and α-amylase inhibitory activity is measured using in vitro assays with acarbose as a reference standard [1].
    • Protein Expression: Western blot analysis is used to track changes in key pathway proteins in both cell lines [2] [3].

Mechanisms of Action: A Visual Guide

The following diagrams illustrate the primary mechanisms through which Salacia extracts exert their anti-diabetic and anti-obesity effects, based on the experimental evidence.

Anti-Diabetic Signaling Pathways

G cluster_intestinal Intestinal Lumen cluster_pancreatic Pancreatic Islets cluster_muscle Skeletal Muscle Salacia Salacia AlphaGlucosidase α-Glucosidase/ α-Amylase Salacia->AlphaGlucosidase Inhibits PDX1 PDX1 Salacia->PDX1 Upregulates InsulinReceptor InsulinReceptor Salacia->InsulinReceptor Activates Signaling Glucose Glucose AlphaGlucosidase->Glucose Breaks down complex carbs BetaCells Beta Cell Regeneration PDX1->BetaCells InsulinSecretion InsulinSecretion PDX1->InsulinSecretion IRS1 IRS-1 InsulinReceptor->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Anti-Obesity Lipid Metabolism Pathways

G cluster_adipogenesis Inhibition of Adipogenesis cluster_lipolysis Stimulation of Lipolysis Salacia Salacia PPARg PPAR-γ C/EBPα SREBP1 Salacia->PPARg Downregulates HSL Hormone Sensitive Lipase (HSL) Salacia->HSL Upregulates ATGL Adipose Triglyceride Lipase (ATGL) Salacia->ATGL Upregulates Preadipocyte Preadipocyte MatureAdipocyte Mature Adipocyte Preadipocyte->MatureAdipocyte Differentiation PPARg->MatureAdipocyte StoredFat Stored Triglycerides FreeFats Free Fatty Acids StoredFat->FreeFats HSL->StoredFat Breaks down ATGL->StoredFat Breaks down

Research Implications and Future Directions

The experimental data strongly supports the potential of S. reticulata and S. oblonga as multi-target therapies for metabolic disorders. However, several areas require further investigation:

  • Direct Comparative Studies: A critical gap exists. Head-to-head studies comparing the efficacy and potency of different Salacia species and their standardized extracts under identical experimental conditions are needed.
  • Clinical Translation: While animal and in vitro data are promising, more robust, long-term human clinical trials are essential to confirm efficacy, optimal dosing, and long-term safety in humans [6] [1].
  • Standardization: The variation in extraction methods (e.g., water, methanol, ethanol) and the resulting phytochemical profiles significantly impact bioactivity [7]. Future research should focus on standardizing extracts based on key active compounds.

References

therapeutic index of salacinol compared to miglitol

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Salacinol vs. Miglitol

Feature This compound (Natural Product) Miglitol (Pharmaceutical Drug)
Source Roots/stems of Salacia genus plants (e.g., S. reticulata, S. chinensis) [1] [2] [3] Semisynthetic derivative of 1-deoxynojirimycin [4] [5]
Chemical Class Unique thiosugar sulfonium sulfate [2] Piperidine derivative [6] [5]
Mechanism of Action Potent inhibition of intestinal α-glucosidases (maltase, sucrase), delaying carbohydrate digestion and reducing postprandial hyperglycemia [2] Reversible inhibition of intestinal α-glucosidases (sucrase, glucoamylase, maltase, isomaltase) [6] [5]

| Key Experimental Efficacy Data | • In vivo: Methanol extract of S. reticulata (containing this compound) suppressed postprandial blood glucose in sucrose/maltose-loaded rats at 50 mg/kg [2]In vitro: Isolated this compound inhibits rat intestinal maltase and sucrase [2] | • Clinical Trials: Reduces postprandial glucose & HbA1c by 0.5-1.0% in Type 2 Diabetes [7] [4]Dosing: 25-100 mg three times daily, taken with the first bite of a meal [6] | | Reported Safety & Tolerability | Limited formal data. Traditional use suggests general safety, but modern toxicological profiles are not fully established [2] [3]. | Well-established safety profile. Common side effects are GI (flatulence, diarrhea, abdominal pain) due to undigested carbs in colon [4] [6]. Hypoglycemia risk is low when used alone [6]. | | Therapeutic Index Assessment | Insufficient Data. Lacks the comprehensive preclinical and clinical toxicity studies required to calculate a numerical therapeutic index. | Not Publicly Calculated. While its safety and efficacy are well-documented, a single numerical therapeutic index is not a standard reported metric in clinical monographs. |

Experimental Insights and Research Methodologies

While a direct therapeutic index is unavailable, experimental data from research provide context for their comparison.

Molecular Docking and In Silico Analysis

This computational method predicts how a small molecule (like a drug) interacts with a target protein (like an enzyme). The workflow below illustrates the general process used in studies like the one on Momordica charantia [7].

G Start Start: Identify Target PDB Retrieve Enzyme Structure (e.g., from PDB) Start->PDB LigPrep Ligand Preparation (Energy minimization) PDB->LigPrep Dock Molecular Docking (Simulate binding) LigPrep->Dock Analyze Analyze Binding (Affinity, Interactions) Dock->Analyze Validate Experimental Validation (In vitro/In vivo) Analyze->Validate

This methodology helps identify and rank potential inhibitors by binding affinity (measured in kcal/mol), a key parameter for predicting drug efficacy. For example, in a study on other plant compounds, Charantin showed a higher binding affinity (-12.6 kcal/mol with MGAM) than Miglitol [7]. Similar in silico studies could be applied to this compound for direct comparison.

In Vivo Efficacy Protocols

A common method to evaluate anti-diabetic efficacy in animals is the sugar-loaded rat model [2]:

  • Animal Model: Use normal or diabetic model rats.
  • Dosing: Administer the test compound (e.g., plant extract or pure drug) orally.
  • Challenge: After a short period, administer a specific sugar load (sucrose or maltose).
  • Monitoring: Measure blood glucose levels at regular intervals post-loading.
  • Analysis: Compare the blood glucose curve (area under the curve, peak glucose) of the treated group against a control group.

This compound-containing extracts were effective in this model [2], while Miglitol's effects are well-documented in human clinical trials [7] [4].

Interpretation and Research Implications

  • For this compound: Promising but still in early stages. Future research needs to establish its full toxicological profile, effective and toxic doses in humans, and how it interacts with other medications.
  • For Miglitol: As an approved drug, its safety and efficacy are well-established through extensive clinical trials, even though a single therapeutic index number isn't standard. Its primary drawback is gastrointestinal side effects [6].
  • The "Therapeutic Index" Gap: This gap highlights the difference between identifying a promising natural compound and developing it into a fully characterized pharmaceutical. A true therapeutic index requires data that is typically only available in the later stages of drug development.

To summarize the available information and key gaps for a head-to-head comparison:

Data Category This compound Miglitol
Mechanism of Action Well-defined [2] Well-defined [5]
Efficacy Evidence Animal studies, in vitro [2] Robust human clinical trials [4] [6]
Safety Profile Limited data [3] Well-documented [6]
Therapeutic Index Not determined Not formally calculated

References

Clinical Evidence for Salacia Extracts in Human Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from human clinical trials investigating the effects of Salacia extracts, primarily on postprandial (after-meal) glucose and insulin levels.

Study Participants Intervention Details Key Outcomes Reported Safety
51 patients with Type 2 Diabetes [1] S. reticulata tea, 3 months [1] Significant decrease in HbA1c; reduced dosage of glibenclamide for some patients [1] No effects on liver/kidney function; no significant adverse effects [1]
Borderline Type 2 Diabetics [1] S. reticulata extract (double-blind, placebo-controlled) [1] Significantly decreased blood glucose levels vs. control group [1] Not specified
Pre-diabetic & mildly hyperlipidemic subjects [1] S. reticulata leaf & bark extract (500 mg/day), 6 weeks [1] Root extract showed statistically significant improvements in metabolic parameters [1] Not specified
30 Type 2 Diabetic patients [1] S. reticulata bark powder (2 g/day), 90 days [1] Significant decreases in fasting blood glucose, HbA1c, and serum lipids [1] Not specified
Human subjects in sucrose tolerance test [1] Aqueous S. reticulata extract & cyclodextrin mix [1] Suppressed postprandial hyperglycemia [1] Not specified

Detailed Experimental Models and Protocols

For research professionals, the methodology from key animal and in vitro studies provides models for investigating Salacia's mechanisms.

1. High-Fat Diet (HFD) Induced Obese Mouse Model [2]

  • Purpose: To explore anti-obesity effects and underlying lipid mechanisms.
  • Protocol:
    • Animals: C57BL/6J male mice (4 weeks old).
    • Diet & Dosing: Fed a 60% high-fat diet for 12 weeks. Treatment groups received Salacia reticulata extract (SC) at 25, 50, or 100 mg/kg body weight, or metformin (250 mg/kg) mixed into the HFD.
    • Key Analyses: Body weight gain, adipose tissue weight, serum lipid profiles, liver enzymes (AST, ALT), and protein expression in adipose tissue (Western blot for pathways like adipogenesis and lipolysis).

2. Streptozotocin (STZ)-Induced Diabetic Rat Model [3] [4]

  • Purpose: To assess beta-cell restoration and antioxidant properties.
  • Protocol:
    • Animals: Male Wistar albino rats.
    • Induction: Diabetes induced by a single intraperitoneal injection of STZ (40 mg/kg).
    • Dosing: Diabetic rats treated with aqueous root extract of Salacia oblonga (200 mg/kg) or glibenclamide (2 mg/kg) orally for 8 weeks.
    • Key Analyses: Fasting blood glucose, serum insulin/glucagon, histopathology of pancreas, immunohistochemistry (for MAFA/PDX1), and gene/protein expression analysis.

3. In Vitro 3T3-L1 Adipocyte Model [2]

  • Purpose: To study direct effects on adipocyte differentiation and lipid metabolism.
  • Protocol:
    • Cell Line: 3T3-L1 preadipocytes.
    • Differentiation: Cells induced to differentiate using a standard adipogenic cocktail.
    • Treatment: SC extract applied during differentiation (to test suppression of adipogenesis) or after differentiation (to test activation of lipolysis).
    • Key Analyses: Oil Red O staining for lipid accumulation, Western blot for protein markers.

Mechanisms of Action and Signaling Pathways

Salacia extracts exert antidiabetic effects through multiple targets. The diagrams below summarize the key signaling pathways involved in its action on blood glucose and pancreatic beta-cells.

glucose_metabolism cluster_intestine Intestine cluster_liver Liver cluster_muscle_fat Muscle & Fat Tissue Salacia Salacia AlphaGlucosidase α-Glucosidase Salacia->AlphaGlucosidase Inhibits PPARalpha PPAR-α Salacia->PPARalpha Activates GLUT4 GLUT-4 Glucose Uptake Salacia->GLUT4 Promotes PPARgamma PPAR-γ Salacia->PPARgamma Modulates Carbs Carbs Glucose Glucose Carbs->Glucose Glucose->AlphaGlucosidase Breakdown

  • Salacia's Multi-Target Action on Glucose Metabolism* This diagram illustrates how Salacia extracts help manage blood sugar by inhibiting glucose absorption in the intestines, modulating lipid metabolism in the liver, and improving glucose uptake in peripheral tissues like muscle and fat [1].

beta_cell cluster_pancreas Pancreatic β-Cell Salacia Salacia OxidativeStress Oxidative Stress Salacia->OxidativeStress Reduces MAFA MAFA Transcription Factor Salacia->MAFA Upregulates PDX1 PDX1 Transcription Factor Salacia->PDX1 Upregulates OxidativeStress->MAFA Impairs InsulinGene Insulin Gene MAFA->InsulinGene Binds to Enhancer PDX1->InsulinGene Binds to Promoter Transdiff Trans-differentiation PDX1->Transdiff Promotes InsulinSecretion Insulin Secretion InsulinGene->InsulinSecretion AlphaCell α-Cell AlphaCell->Transdiff Transdiff->InsulinSecretion New β-Cells

  • Salacia's Role in Beta-Cell Restoration and Function* This diagram shows the proposed mechanisms by which Salacia oblonga root extract protects and restores pancreatic beta-cell function. It reduces oxidative stress and upregulates key transcription factors (MAFA and PDX1), which are crucial for insulin production and secretion. Evidence also suggests it may promote the trans-differentiation of alpha-cells into functional beta-cells [3] [4].

Conclusion and Research Implications

The available data from clinical and preclinical studies indicates that Salacia extracts, particularly from S. reticulata and S. oblonga, have potential as a complementary therapy for diabetes and obesity.

  • Multi-Target Efficacy: Its strength lies in a multi-mechanistic profile, impacting postprandial glucose, lipid metabolism, beta-cell function, and fat accumulation [1] [2] [3].
  • Safety Profile: Human and animal studies generally report a favorable safety profile with no significant adverse effects, supporting its further investigation [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

334.03922449 Da

Monoisotopic Mass

334.03922449 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Morikawa T, Akaki J, Ninomiya K, Kinouchi E, Tanabe G, Pongpiriyadacha Y,
2: Tanabe G, Xie W, Balakishan G, Amer MF, Tsutsui N, Takemura H, Nakamura S,
3: Mohan S, Pinto BM. Zwitterionic glycosidase inhibitors: salacinol and related
4: Tanabe G, Nakamura S, Tsutsui N, Balakishan G, Xie W, Tsuchiya S, Akaki J,
5: Nakamura S, Takahira K, Tanabe G, Morikawa T, Sakano M, Ninomiya K, Yoshikawa
6: Rossi EJ, Sim L, Kuntz DA, Hahn D, Johnston BD, Ghavami A, Szczepina MG, Kumar
7: Tanabe G, Otani T, Cong W, Minematsu T, Ninomiya K, Yoshikawa M, Muraoka O.
8: Nasi R, Sim L, Rose DR, Pinto BM. New chain-extended analogues of salacinol
9: Yoshikawa M, Morikawa T, Matsuda H, Tanabe G, Muraoka O. Absolute
10: Shao Y, Osamu M, Kazuya Y, Yoshiharu M, Eriko Y, Toshie M, Genzoh T, Hisashi
11: Chen W, Pinto BM. Synthesis of aza- and thia-spiroheterocycles and attempted
12: Muraoka O, Morikawa T, Miyake S, Akaki J, Ninomiya K, Yoshikawa M.
13: Ghavami A, Johnston BD, Jensen MT, Svensson B, Pinto BM. Synthesis of
14: Muraoka O, Ying S, Yoshikai K, Matsuura Y, Yamada E, Minematsu T, Tanabe G,
15: Ghavami A, Johnston BD, Pinto BM. A new class of glycosidase inhibitor:
16: Chen W, Sim L, Rose DR, Pinto BM. Synthesis of analogues of salacinol
17: Nasi R, Pinto BM. Synthesis of new analogues of salacinol containing a
18: Tanabe G, Yoshikai K, Hatanaka T, Yamamoto M, Shao Y, Minematsu T, Muraoka O,
19: Kumar NS, Pinto BM. Synthesis of D-lyxitol and D-ribitol analogues of the
20: Johnston BD, Ghavami A, Jensen MT, Svensson B, Pinto BM. Synthesis of

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